Product packaging for Safimaltib(Cat. No.:CAS No. 2230273-76-2)

Safimaltib

Cat. No.: B8196047
CAS No.: 2230273-76-2
M. Wt: 467.3 g/mol
InChI Key: APWRZPQBPCAXFP-UHFFFAOYSA-N
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Description

Safimaltib is an orally bioavailable inhibitor of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), with potential antineoplastic activity. Upon administration, this compound targets, binds to, and prevents the activity of MALT1. This inhibits MALT1-dependent signaling, reduces interleukin-10 (IL-10) and upregulates interferon (IFN). This results in the inhibition of Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling and nuclear factor-kappa B (NF-kB) signaling, induces apoptosis, and inhibits tumor cell growth of MALT1-expressing tumor cells. MALT1 belongs to the caspase family of proteases and is the active component of the CARD11-BCL10-MALT1 (CBM) signaling complex. It plays an essential role in B- and T-lymphocyte activation and is over-activated in certain tumor cells.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H11F6N5O2 B8196047 Safimaltib CAS No. 2230273-76-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-oxo-2H-isoquinolin-5-yl)-5-(trifluoromethyl)-N-[2-(trifluoromethyl)pyridin-4-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11F6N5O2/c21-19(22,23)15-8-10(4-6-27-15)30-18(33)13-9-29-31(16(13)20(24,25)26)14-3-1-2-12-11(14)5-7-28-17(12)32/h1-9H,(H,28,32)(H,27,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWRZPQBPCAXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CNC2=O)C(=C1)N3C(=C(C=N3)C(=O)NC4=CC(=NC=C4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11F6N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230273-76-2
Record name JNJ-67856633
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazole-4-carboxamide, 1-(1,2-dihydro-1-oxo-5-isoquinolinyl)-5-(trifluoromethyl)-N-[2-(trifluoromethyl)-4-pyridinyl]-
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SAFIMALTIB
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Safimaltib (JNJ-67856633): A Novel, First-in-Class MALT1 Protease Inhibitor for B-Cell Lymphomas

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Safimaltib (also known as JNJ-67856633) is an orally active, first-in-class, potent, and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1][2] MALT1 is a critical mediator in the nuclear factor kappa B (NF-κB) signaling pathway, which is a key driver of proliferation and survival in various B-cell lymphomas, particularly the Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[3][4] This document provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data, experimental protocols, and visualizations of the relevant biological pathways. This compound is currently under clinical investigation for the treatment of non-Hodgkin lymphoma and chronic lymphocytic leukemia.[3]

Introduction: The Role of MALT1 in B-Cell Lymphoma

The NF-κB signaling pathway is a cornerstone of the immune response, but its constitutive activation is a hallmark of many B-cell malignancies. In lymphomas, particularly ABC-DLBCL, mutations in upstream components of the B-cell receptor (BCR) and Toll-like receptor (TLR) pathways lead to chronic activation of the CARMA1-BCL10-MALT1 (CBM) signalosome.[4][5]

MALT1, a paracaspase, possesses two key functions within the CBM complex:

  • Scaffolding Function: It recruits downstream signaling proteins, such as TRAF6, which are essential for the activation of the IκB kinase (IKK) complex, a primary regulator of NF-κB.[5]

  • Protease Function: MALT1's enzymatic activity allows it to cleave and inactivate negative regulators of NF-κB signaling, such as RelB, thereby amplifying and sustaining the pro-survival signal.[5]

By targeting the protease activity of MALT1, this compound offers a promising therapeutic strategy to inhibit the aberrant NF-κB signaling that drives the growth and survival of these cancer cells.[6]

Mechanism of Action of this compound

This compound is an allosteric inhibitor of MALT1, meaning it binds to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its protease activity.[1][3] This targeted inhibition leads to a cascade of downstream effects, ultimately culminating in reduced tumor cell proliferation and survival.

The key molecular events following this compound administration include:

  • Inhibition of MALT1-dependent signaling. [7]

  • Reduction in pro-inflammatory cytokines, such as Interleukin-10 (IL-10).[7]

  • Upregulation of interferons (IFN). [7]

  • Inhibition of JAK/STAT and NF-κB signaling pathways. [7]

  • Induction of apoptosis in MALT1-expressing tumor cells.[7]

Signaling Pathway Diagram

Safimaltib_Mechanism_of_Action cluster_upstream Upstream BCR/TLR Signaling cluster_downstream Downstream Signaling BCR B-Cell Receptor (e.g., CD79b mutant) CARD11 CARD11 (mutant) BCR->CARD11 BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 IKK IKK Complex MALT1->IKK Scaffolding NFkB NF-κB Activation MALT1->NFkB Protease Activity Apoptosis Apoptosis MALT1->Apoptosis Inhibition leads to IKK->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation This compound This compound This compound->MALT1 Inhibits

Caption: Mechanism of this compound in B-cell lymphoma signaling.

Preclinical Data

Preclinical studies have demonstrated the potent and selective activity of this compound in various B-cell lymphoma models.

Table 1: In Vitro Activity of this compound
Cell LineSubtypeKey Mutation(s)This compound IC50 (nM)Reference
OCI-Ly3ABC-DLBCLCARD11 mutant22-71[8]
TMD8ABC-DLBCLCD79b mutant22-71[8]
HBL-1ABC-DLBCLCD79b mutant22-71[8]

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Efficacy of this compound
Animal ModelTumor TypeTreatmentOutcomeReference
Mouse XenograftDLBCLThis compoundTumor stasis[1][2]
Rat Tumor ModelNot SpecifiedThis compoundHigh bioavailability[1][2]

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol is a generalized method for assessing the anti-proliferative effects of this compound on B-cell lymphoma cell lines.

Cell_Proliferation_Assay start Start step1 Seed B-cell lymphoma cell lines in 96-well plates start->step1 step2 Treat with serial dilutions of this compound step1->step2 step3 Incubate for 72 hours step2->step3 step4 Add CellTiter-Glo® reagent step3->step4 step5 Measure luminescence (proportional to viable cells) step4->step5 end End step5->end

Caption: Workflow for in vitro cell proliferation assay.

Methodology:

  • Cell Culture: B-cell lymphoma cell lines (e.g., OCI-Ly3, TMD8) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Plating: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well.

  • Treatment: this compound is serially diluted in culture medium and added to the wells to achieve a range of final concentrations. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours.

  • Viability Assessment: Cell viability is assessed using a luminescent-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.

In Vivo Xenograft Model

This protocol describes a general approach for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

Methodology:

  • Animal Husbandry: Immunocompromised mice (e.g., NOD-SCID) are housed in a pathogen-free facility.

  • Tumor Implantation: B-cell lymphoma cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

  • Treatment: Mice are randomized into treatment and control groups. This compound is administered orally once daily. The control group receives a vehicle.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Pharmacodynamic Assessment: At the end of the study, tumors and serum may be collected to measure biomarkers such as uncleaved BCL10 or IL-10 levels to confirm target engagement.[1][2]

Clinical Development

This compound (JNJ-67856633) is currently being evaluated in Phase 1 clinical trials for patients with relapsed or refractory B-cell malignancies, including non-Hodgkin's lymphoma (NHL) and chronic lymphocytic leukemia (CLL).[9][10] These studies are designed to assess the safety, pharmacokinetics, and pharmacodynamics of this compound, both as a monotherapy and in combination with other targeted agents like the BTK inhibitor ibrutinib.[6][9]

Conclusion

This compound is a promising, first-in-class MALT1 inhibitor with a well-defined mechanism of action. By targeting a key node in the NF-κB signaling pathway, this compound has demonstrated significant preclinical activity in B-cell lymphoma models that are dependent on this pathway for their survival. Ongoing clinical trials will further elucidate the therapeutic potential of this compound in patients with B-cell malignancies.

References

JNJ-67856633: A Technical Overview of a First-in-Class Allosteric MALT1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical evaluation of JNJ-67856633, a first-in-class, orally bioavailable, allosteric inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). Developed by Janssen Research & Development, this compound is under investigation for the treatment of various B-cell lymphomas and chronic lymphocytic leukemia.

Discovery and Development

The identification of JNJ-67856633 stemmed from a dedicated drug discovery program aimed at identifying novel therapeutic agents for B-cell lymphomas driven by constitutive activation of the nuclear factor kappa B (NF-κB) pathway.[1]

From High-Throughput Screening to Lead Optimization

The discovery process for JNJ-67856633 began with a high-throughput screening campaign to identify inhibitors of the MALT1 protease.[2][3] This initial effort led to the identification of two primary hit compounds.[2] Subsequent research focused on the optimization of a promising pyrazole series through extensive structure-activity relationship (SAR) studies.[2] An alternative piperidine-4-amide series was also explored but ultimately discontinued due to identified liabilities.[2] The iterative optimization of the pyrazole series successfully yielded JNJ-67856633 as the clinical candidate.[2]

G cluster_discovery Discovery Phase cluster_optimization Optimization Phase High-Throughput Screening High-Throughput Screening Initial Hit Compounds (2) Initial Hit Compounds (2) High-Throughput Screening->Initial Hit Compounds (2) Lead Identification Lead Identification Initial Hit Compounds (2)->Lead Identification Pyrazole Series Pyrazole Series Lead Identification->Pyrazole Series Piperidine-4-amide Series Piperidine-4-amide Series Lead Identification->Piperidine-4-amide Series SAR Studies SAR Studies Pyrazole Series->SAR Studies Discontinued (Liabilities) Discontinued (Liabilities) Piperidine-4-amide Series->Discontinued (Liabilities) Clinical Candidate (JNJ-67856633) Clinical Candidate (JNJ-67856633) SAR Studies->Clinical Candidate (JNJ-67856633)

Figure 1: Discovery and optimization workflow for JNJ-67856633.

Mechanism of Action

JNJ-67856633 functions as a potent and selective allosteric inhibitor of the MALT1 protease.[1][3][4] MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a central role in the canonical NF-κB pathway downstream of T-cell and B-cell receptor activation.[5][6] MALT1 possesses both scaffolding and proteolytic functions.[5] As a scaffold, it facilitates the activation of the IκB kinase (IKK) complex, leading to NF-κB activation and cytokine secretion.[5] Its paracaspase domain, when activated, cleaves several protein substrates, including RelB and BCL10, which are involved in a negative feedback loop that terminates the NF-κB response.[1][5]

By binding to an allosteric site, JNJ-67856633 inhibits the proteolytic activity of MALT1.[2][7] This inhibition prevents the cleavage of MALT1 substrates, thereby suppressing MALT1-dependent signaling.[6] The downstream consequences include the inhibition of NF-κB signaling, reduced production of cytokines like IL-6 and IL-10, and ultimately, the induction of apoptosis in MALT1-expressing tumor cells.[2][6]

cluster_upstream Upstream Activation cluster_cbm CBM Complex cluster_downstream Downstream Signaling TCR/BCR Stimulation TCR/BCR Stimulation CARD11 CARD11 TCR/BCR Stimulation->CARD11 BCL10 BCL10 MALT1 MALT1 IKK Activation IKK Activation MALT1->IKK Activation Scaffold MALT1 Substrate Cleavage (RelB, BCL10) MALT1 Substrate Cleavage (RelB, BCL10) MALT1->MALT1 Substrate Cleavage (RelB, BCL10) Protease NF-kB Activation NF-kB Activation IKK Activation->NF-kB Activation Cytokine Secretion (IL-6, IL-10) Cytokine Secretion (IL-6, IL-10) NF-kB Activation->Cytokine Secretion (IL-6, IL-10) JNJ-67856633 JNJ-67856633 JNJ-67856633->MALT1 Allosteric Inhibition

References

Allosteric Inhibition of MALT1 by Safimaltib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and experimental data surrounding the allosteric inhibition of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) by the first-in-class, potent, and selective inhibitor, Safimaltib (JNJ-67856633). This document is intended to be a valuable resource for researchers and professionals in the fields of oncology, immunology, and drug development.

Introduction: MALT1 as a Therapeutic Target

Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) is a critical signaling protein that plays a central role in the activation of the NF-κB pathway downstream of antigen receptors.[1] MALT1 possesses both a scaffolding function, facilitating the assembly of the CARD11-BCL10-MALT1 (CBM) complex, and a paracaspase enzymatic activity that cleaves and inactivates negative regulators of NF-κB signaling, such as A20 and RelB.[2][3] Constitutive activation of the NF-κB pathway is a known driver of various B-cell lymphomas, particularly the activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL).[4] Therefore, inhibition of MALT1's proteolytic activity presents a promising therapeutic strategy for these malignancies.[5]

This compound (JNJ-67856633) is an orally active, potent, and selective allosteric inhibitor of the MALT1 protease.[6] Its allosteric mechanism of action offers a distinct approach to modulating MALT1 activity compared to active-site inhibitors.[3] Preclinical studies have demonstrated its potential in treating B-cell lymphomas, including models resistant to other therapies like BTK inhibitors.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data on the inhibitory activity of this compound against MALT1 and its effects on lymphoma cells.

Table 1: Biochemical Potency of this compound against MALT1

Assay TypeTargetIC50 (nM)Reference
Biochemical AssayMALT122.4[3]
Biochemical AssayMALT16.81
Allosteric MechanismE397A-mutated MALT1936[3]

Table 2: In Vitro Activity of this compound in ABC-DLBCL Cell Lines

Cell LineGenotypeAntiproliferative ActivityReference
OCI-Ly3CARD11 mutantActive[4]
OCI-Ly10Active[4]
TMD8CD79b mutantActive[4]
HBL-1Active[4]

Note: Specific IC50/GI50 values for the antiproliferative activity of this compound in these cell lines are not publicly available in the provided search results. The available abstracts describe the compound as having "antiproliferative activity" against these cell lines.

Table 3: In Vivo Efficacy of this compound in ABC-DLBCL Xenograft Models

ModelDosing RegimenOutcomeReference
CARD11-mutant ABC-DLBCL Mouse Model1, 3, 10, 30, 100 mg/kg b.i.d. x 28 days; 60 mg/kg q.d. x 28 daysDose-dependent tumor growth inhibition[3]
Patient-Derived Xenograft (PDX) - CARD11 mutant10, 30, 100 mg/kg p.o. b.i.d.Antitumor activity[3]
Patient-Derived Xenograft (PDX) - CD79b mutant10, 30, 100 mg/kg p.o. b.i.d.Antitumor activity[3]

Signaling Pathways and Mechanism of Action

MALT1 Signaling Pathway

MALT1 is a key component of the CBM signalosome, which is crucial for NF-κB activation following B-cell receptor (BCR) stimulation. The pathway is initiated by the activation of upstream kinases, leading to the formation of the CBM complex. This complex then recruits downstream effectors, ultimately leading to the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB transcription factors.

MALT1_Signaling_Pathway cluster_cbm CBM Complex Formation cluster_nucleus Nuclear Events BCR BCR Upstream_Kinases Upstream Kinases BCR->Upstream_Kinases CARD11 CARD11 Upstream_Kinases->CARD11 P BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 IKK_Complex IKK Complex MALT1->IKK_Complex Scaffold Function CBM_Complex CBM Complex IkappaB IκBα IKK_Complex->IkappaB P NFkappaB NF-κB IkappaB->NFkappaB Nucleus Nucleus NFkappaB->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival)

Caption: MALT1 Signaling Pathway leading to NF-κB activation.

Allosteric Inhibition by this compound

This compound functions as an allosteric inhibitor of MALT1. This means it binds to a site on the enzyme distinct from the active site, inducing a conformational change that inactivates the protease function. This prevents the cleavage of MALT1 substrates, thereby blocking downstream NF-κB signaling.

Allosteric_Inhibition Active_MALT1 Active MALT1 Cleaved_Products Cleaved Products Active_MALT1->Cleaved_Products Cleavage Inactive_MALT1 Inactive MALT1 Active_MALT1->Inactive_MALT1 Conformational Change Substrate MALT1 Substrate (e.g., A20, RelB) NFkappaB_Activation NF-κB Activation Cleaved_Products->NFkappaB_Activation This compound This compound This compound->Active_MALT1 Binds to allosteric site Inactive_MALT1->Substrate No Cleavage

Caption: Mechanism of allosteric inhibition of MALT1 by this compound.

Experimental Protocols

The following are representative protocols for key assays used to characterize MALT1 inhibitors. Disclaimer: These are generalized protocols and may not reflect the exact procedures used in the preclinical characterization of this compound.

MALT1 Enzymatic Cleavage Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the proteolytic activity of MALT1 using a fluorogenic substrate.

Materials:

  • Recombinant human MALT1 enzyme

  • MALT1 fluorogenic substrate (e.g., Ac-LRSR-AMC)

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)

  • This compound or other test compounds

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well plate, add the diluted this compound or vehicle control.

  • Add the MALT1 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding the MALT1 fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC-based substrates) over a time course (e.g., 60 minutes) at 37°C.

  • Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence versus time curve).

  • Determine the IC50 value of this compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.

MALT1_Cleavage_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - this compound dilutions - MALT1 enzyme - Substrate solution Start->Prepare_Reagents Plate_Setup Plate Setup (384-well): Add this compound/vehicle Prepare_Reagents->Plate_Setup Add_Enzyme Add MALT1 Enzyme Incubate Plate_Setup->Add_Enzyme Add_Substrate Add Fluorogenic Substrate Add_Enzyme->Add_Substrate Measure_Fluorescence Measure Fluorescence (kinetic read) Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis: - Calculate reaction rates - Determine % inhibition - Calculate IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a MALT1 enzymatic cleavage assay.

NF-κB Reporter Assay (Luciferase-Based)

This cell-based assay quantifies the activity of the NF-κB signaling pathway by measuring the expression of a luciferase reporter gene under the control of an NF-κB response element.

Materials:

  • Lymphoma cell line with an NF-κB-luciferase reporter construct (e.g., stable transfection)

  • Cell culture medium and supplements

  • This compound or other test compounds

  • Stimulating agent (if necessary, e.g., PMA and ionomycin for some cell lines)

  • Luciferase assay reagent (e.g., Bright-Glo™ or Dual-Luciferase® Reporter Assay System)

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere or stabilize overnight.

  • Treat the cells with a serial dilution of this compound or vehicle control for a specified period (e.g., 1-2 hours).

  • If the cell line requires stimulation to activate the NF-κB pathway, add the stimulating agent and incubate for an appropriate time (e.g., 6-24 hours). For ABC-DLBCL cell lines with constitutive NF-κB activation, this step may not be necessary.

  • After the incubation period, lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase substrate to the cell lysate.

  • Measure the luminescence using a plate-reading luminometer.

  • If using a dual-luciferase system, normalize the firefly luciferase signal (NF-κB reporter) to the Renilla luciferase signal (transfection control).

  • Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value of this compound.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Lymphoma cell lines (e.g., OCI-Ly3, TMD8)

  • Cell culture medium and supplements

  • This compound or other test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well opaque-walled tissue culture plates

  • Luminometer

Procedure:

  • Seed the lymphoma cells in a 96-well plate at a predetermined optimal density.

  • Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubate the plates for a specified period (e.g., 72-96 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value of this compound.

Conclusion

This compound is a promising, first-in-class allosteric inhibitor of MALT1 with demonstrated preclinical activity in models of B-cell lymphomas. Its unique mechanism of action and potent inhibitory effects on the NF-κB signaling pathway make it a compelling candidate for further clinical investigation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working on MALT1-targeted therapies. Further research into the clinical efficacy and safety of this compound will be crucial in determining its future role in the treatment of B-cell malignancies.

References

Preclinical Profile of Safimaltib (JNJ-67856633): A First-in-Class MALT1 Inhibitor for Hematological Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Safimaltib (also known as JNJ-67856633) is a pioneering, orally active, and highly selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key enzyme in the classical nuclear factor-kappa B (NF-κB) signaling pathway, which is a critical driver in various B-cell lymphomas. This technical guide provides a comprehensive overview of the preclinical data for this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and immunomodulatory effects in the context of hematological malignancies.

Core Mechanism of Action: Allosteric Inhibition of MALT1 Protease

This compound functions as a potent and selective allosteric inhibitor of the MALT1 protease.[1][2] Unlike orthosteric inhibitors that bind to the active site, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that reduces its catalytic activity. This is evidenced by the significant difference in IC50 values between the wild-type MALT1 and a mutant (E397A) version of the enzyme.[3] By inhibiting MALT1, this compound effectively blocks the downstream NF-κB signaling pathway, which is constitutively activated in several B-cell malignancies and is crucial for their survival and proliferation.[1]

dot

MALT1_Signaling_Pathway cluster_receptor B-Cell Receptor Complex cluster_CBM CBM Complex BCR BCR CD79 CD79 BCR->CD79 CARD11 CARD11 CD79->CARD11 Activation BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 IKK IKK Complex MALT1->IKK Activation RelB RelB MALT1->RelB Cleavage IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/RelA) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Proliferation Cell Proliferation & Survival Nucleus->Proliferation Gene Transcription This compound This compound This compound->MALT1 Allosteric Inhibition Cleaved_RelB Cleaved RelB (Inactive) RelB->Cleaved_RelB

Caption: this compound's inhibition of the MALT1-mediated NF-κB signaling pathway.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of this compound
Assay TypeTarget/Cell LineIC50 ValueReference
Biochemical AssayWild-Type MALT10.0224 µM[3]
Biochemical AssayE397A-mutated MALT10.936 µM[3]
Antiproliferative Activity
OCI-Ly3 (ABC-DLBCL)1.793 µM[4]
RI-1 (Mantle Cell Lymphoma)7.786 µM[4]
RC-K8 (B-cell Lymphoma)> 10 µM[4]
Z-138 (Mantle Cell Lymphoma)> 10 µM[4]
RS4;11 (Acute Lymphoblastic Leukemia)> 10 µM[4]

ABC-DLBCL: Activated B-cell like Diffuse Large B-cell Lymphoma

Table 2: In Vivo Efficacy of this compound in Xenograft Models
Model TypeCancer TypeDosing RegimenOutcomeReference
Mouse XenograftCARD11-mutant ABC-DLBCL1, 3, 10, 30, 100 mg/kg b.i.d. x 28 daysDose-dependent tumor growth inhibition[3]
60 mg/kg q.d. x 28 days
Patient-Derived Xenograft (PDX)CARD11-mutant ABC-DLBCL (LY-24-0064)10, 30, 100 mg/kg p.o. b.i.d.Antitumor activity[3]
Patient-Derived Xenograft (PDX)CD79b-mutant ABC-DLBCL (LY-2298)10, 30, 100 mg/kg p.o. b.i.d.Antitumor activity[3]

b.i.d.: twice daily; q.d.: once daily; p.o.: orally

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the probable protocols for key experiments based on standard laboratory practices and available information.

In Vitro Cell Proliferation Assay

dot

Cell_Proliferation_Workflow start Start seed_cells Seed hematological malignancy cell lines in 96-well plates start->seed_cells add_this compound Add serial dilutions of this compound seed_cells->add_this compound incubate Incubate for 72 hours at 37°C, 5% CO2 add_this compound->incubate add_wst8 Add WST-8 reagent to each well incubate->add_wst8 incubate_color Incubate for 1-4 hours for color development add_wst8->incubate_color measure_absorbance Measure absorbance at 450 nm incubate_color->measure_absorbance calculate_ic50 Calculate IC50 values using dose-response curves measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the antiproliferative activity of this compound.

A WST-8 based colorimetric assay was likely used to determine the half-maximal inhibitory concentration (IC50) of this compound on various lymphoid tumor cell lines.[4]

  • Cell Culture: Lymphoid tumor cell lines are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density.

  • Compound Addition: this compound is serially diluted and added to the wells, with a DMSO control.

  • Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

  • WST-8 Assay: WST-8 reagent is added to each well and incubated for 1-4 hours. Viable cells with active metabolism convert the WST-8 tetrazolium salt into a colored formazan product.

  • Data Acquisition: The absorbance is measured using a microplate reader.

  • Analysis: The percentage of cell viability relative to the DMSO control is calculated, and IC50 values are determined using non-linear regression analysis.[4]

In Vivo Xenograft Studies

dot

Xenograft_Workflow start Start implant_cells Subcutaneously implant ABC-DLBCL cells into immunocompromised mice start->implant_cells tumor_growth Allow tumors to reach a palpable size implant_cells->tumor_growth randomize Randomize mice into treatment and vehicle control groups tumor_growth->randomize treat Administer this compound or vehicle orally based on dosing schedule randomize->treat monitor Monitor tumor volume and body weight regularly treat->monitor pharmacodynamics Collect tumor and serum samples for pharmacodynamic analysis (e.g., IL-10, BCL10) monitor->pharmacodynamics end End pharmacodynamics->end

Caption: Experimental workflow for in vivo efficacy studies of this compound.

The in vivo antitumor activity of this compound was evaluated in mouse xenograft models using human ABC-DLBCL cell lines or patient-derived tissues.[3]

  • Animal Models: Immunocompromised mice (e.g., NOD/SCID) are used.

  • Tumor Implantation: Human ABC-DLBCL cells (e.g., OCI-Ly3, OCI-Ly10) or patient-derived tumor fragments are implanted subcutaneously.

  • Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. This compound is administered orally according to the specified dosing regimen. The control group receives a vehicle solution.

  • Efficacy Evaluation: Tumor growth is monitored regularly by caliper measurements. Animal body weight is also monitored as an indicator of toxicity.

  • Pharmacodynamic Analysis: At the end of the study, tumor and blood samples are collected to measure biomarkers of MALT1 inhibition, such as the levels of uncleaved BCL10 in tumors and serum IL-10 levels.[3]

Immunomodulatory Effects

Beyond its direct antitumor activity, this compound has been shown to possess immunomodulatory properties.

Treg Suppression Assay

This compound demonstrated a dose-dependent inhibition of the generation of regulatory T cells (Tregs; CD4+/CD25+/FoxP3+).[1] This suggests a potential role for this compound in modulating the tumor microenvironment by reducing the population of these immunosuppressive cells. Furthermore, this compound was found to downregulate the expression of T-cell exhaustion markers such as PD-1, LAG3, and CTLA-4 on CD8+ T cells.[3]

Conclusion

The preclinical data for this compound strongly support its development as a novel therapeutic agent for hematological malignancies, particularly for subtypes of B-cell lymphomas dependent on the NF-κB signaling pathway. Its potent and selective allosteric inhibition of MALT1, demonstrated antiproliferative and antitumor activities in relevant in vitro and in vivo models, and its immunomodulatory effects provide a solid foundation for its ongoing clinical investigation. This technical guide summarizes the key preclinical findings and methodologies that underpin the rationale for the clinical evaluation of this compound in patients with relapsed or refractory B-cell non-Hodgkin lymphoma and chronic lymphocytic leukemia.

References

Safimaltib Target Validation in Cancer Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Safimaltib (JNJ-67856633) is a first-in-class, orally active, and selective allosteric inhibitor of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) protease.[1] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which is a critical mediator of the nuclear factor kappa B (NF-κB) signaling pathway.[2] The NF-κB pathway is constitutively activated in various B-cell malignancies, such as Activated B-Cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), and plays a crucial role in the proliferation and survival of these cancer cells.[3] this compound, by inhibiting the proteolytic activity of MALT1, effectively downregulates NF-κB signaling, leading to apoptosis and inhibition of tumor cell growth.[2] This technical guide provides a comprehensive overview of the target validation of this compound in cancer cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways and workflows.

Data Presentation

Table 1: Biochemical Activity of this compound
Assay TypeTargetIC50 (µM)Notes
Biochemical AssayMALT10.0224Allosteric mechanism of inhibition.[1]
Biochemical AssayE397A-mutated MALT10.936Demonstrates allosteric binding.[1]
Table 2: In Vitro Activity of this compound in ABC-DLBCL Cancer Cell Lines
Cell LineMutation StatusAssay TypeEndpointFinding
OCI-Ly3CD79b, CARD11Proliferation AssayAntiproliferativeThis compound shows antiproliferative activity.[1]
OCI-Ly10CD79bProliferation AssayAntiproliferativeThis compound shows antiproliferative activity.[1]
TMD8CD79bProliferation AssayAntiproliferativeThis compound shows antiproliferative activity.[1]
HBL-1CD79bProliferation AssayAntiproliferativeThis compound shows antiproliferative activity.[1]
REC-1Not specifiedProliferation AssayAntiproliferativeThis compound shows antiproliferative activity.[1]
OCI-Ly3CD79b, CARD11MALT1 Substrate CleavageBCL10, RelBDecreased levels of cleaved BCL10 and RelB.[1]
OCI-Ly3CD79b, CARD11Cytokine ReleaseIL-10Decreased levels of IL-10.[1]
TMD8 (BTK mutant)CD79b, BTK C481SProliferation AssayAntiproliferativeThis compound shows antiproliferative activity in a model of BTK inhibitor resistance.[1]
TMD8 (CARD11 mutant)CD79b, CARD11 L225LIProliferation AssayAntiproliferativeThis compound shows antiproliferative activity in a model of BTK inhibitor resistance.[1]
Table 3: In Vivo Efficacy of this compound in ABC-DLBCL Xenograft Models
ModelTreatmentEndpointFinding
CARD11-mutant ABC-DLBCL (mouse)1, 3, 10, 30, 100 mg/kg b.i.d. x 28 daysTumor Growth InhibitionDose-dependent tumor growth inhibition.[1]
CARD11-mutant ABC-DLBCL (mouse)60 mg/kg q.d. x 28 daysTumor Growth InhibitionDose-dependent tumor growth inhibition.[1]
CARD11-mutant ABC-DLBCL (mouse)Single dosePharmacodynamic ResponseDecreased tumor levels of uncleaved BCL10 and decreased serum levels of IL-10 at 24 hours post-dose.[1]
LY-24-0064 (PDX, CARD11-mutant)10, 30, 100 mg/kg p.o. b.i.d.Antitumor ActivityDemonstrated antitumor activity.[1]
LY-2298 (PDX, CD79b-mutant)10, 30, 100 mg/kg p.o. b.i.d.Antitumor ActivityDemonstrated antitumor activity.[1]

Experimental Protocols

MALT1 Biochemical Assay

This protocol outlines a fluorogenic assay to determine the in vitro potency of this compound against MALT1 protease.

Materials:

  • Recombinant human MALT1 enzyme

  • Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM DTT, 0.01% Tween-20

  • This compound (or other test compounds) dissolved in DMSO

  • 384-well, black, low-volume assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

  • Add the diluted compounds to the assay plate. Include DMSO-only wells as a negative control (100% activity) and a known MALT1 inhibitor as a positive control.

  • Add recombinant MALT1 enzyme to all wells except for the blank controls.

  • Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.

  • Initiate the reaction by adding the fluorogenic MALT1 substrate to all wells.

  • Immediately measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 460 nm) at time zero and then kinetically over a period of 60-120 minutes at room temperature.

  • Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each this compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the antiproliferative effect of this compound on ABC-DLBCL cell lines.

Materials:

  • ABC-DLBCL cell lines (e.g., OCI-Ly3, OCI-Ly10, TMD8, HBL-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the ABC-DLBCL cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium and add them to the respective wells. Include a vehicle control (DMSO) and a positive control for cell death.

  • Incubate the plates for an additional 72-96 hours.

  • Add MTT solution to each well (10% of the total volume) and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add solubilization buffer to each well to dissolve the formazan crystals.

  • Incubate the plates overnight at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of this compound concentration and determine the IC50 value.

Western Blot for MALT1 Substrate Cleavage

This protocol details the detection of cleaved MALT1 substrates, such as BCL10 and RelB, in cancer cell lines following treatment with this compound.

Materials:

  • ABC-DLBCL cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against cleaved BCL10, total BCL10, cleaved RelB, total RelB, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat ABC-DLBCL cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Harvest the cells and lyse them in ice-cold lysis buffer.

  • Determine the protein concentration of each lysate.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the ratio of cleaved to total BCL10 and RelB.

In Vivo Xenograft Model

This protocol describes the establishment of an ABC-DLBCL xenograft model in mice to evaluate the in vivo efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG mice)

  • ABC-DLBCL cell lines (e.g., OCI-Ly3, OCI-Ly10)

  • Matrigel (optional)

  • This compound formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of ABC-DLBCL cells (e.g., 5-10 x 10^6 cells) mixed with or without Matrigel into the flank of the immunocompromised mice.

  • Monitor the mice for tumor growth.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally (p.o.) at the desired doses and schedule (e.g., once or twice daily). Administer the vehicle to the control group.

  • Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as a measure of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Mandatory Visualization

Safimaltib_Signaling_Pathway cluster_receptor B-Cell Receptor Complex cluster_CBM CBM Complex BCR BCR BTK BTK BCR->BTK CD79 CD79A/B CARD11 CARD11 BTK->CARD11 BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 CARD11->MALT1 BCL10->MALT1 MALT1->BCL10 Cleaves IKK IKK Complex MALT1->IKK Activates RelB_cleaved Cleaved RelB MALT1->RelB_cleaved Cleaves RelB IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Proliferation Cell Proliferation & Survival Nucleus->Proliferation Gene Transcription This compound This compound This compound->MALT1 Inhibits (Allosteric) BCL10_cleaved Cleaved BCL10 Apoptosis Apoptosis

Caption: this compound's mechanism of action in the NF-κB signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Biochemical Biochemical Assay (MALT1 IC50) DataAnalysis Data Analysis (IC50, TGI) Biochemical->DataAnalysis CellLines ABC-DLBCL Cell Lines (OCI-Ly3, OCI-Ly10, etc.) Proliferation Cell Proliferation Assay (MTT) CellLines->Proliferation WesternBlot Western Blot (BCL10, RelB Cleavage) CellLines->WesternBlot Proliferation->DataAnalysis PD Pharmacodynamic Analysis (Tumor/Serum Biomarkers) WesternBlot->PD Xenograft ABC-DLBCL Xenograft Model (NOD/SCID mice) Treatment This compound Treatment (Oral Administration) Xenograft->Treatment TGI Tumor Growth Inhibition (TGI) Treatment->TGI Treatment->PD TGI->DataAnalysis PD->DataAnalysis

Caption: Experimental workflow for this compound target validation.

Logical_Relationship MALT1_Activity MALT1 Protease Activity NFkB_Activation NF-κB Pathway Activation MALT1_Activity->NFkB_Activation Drives Cell_Survival ABC-DLBCL Cell Proliferation & Survival NFkB_Activation->Cell_Survival Drives Tumor_Growth Tumor Growth Cell_Survival->Tumor_Growth Drives This compound This compound This compound->MALT1_Activity Inhibits Inhibition Inhibition LeadsTo Leads to Drives Drives

Caption: Logical relationship of this compound's therapeutic rationale.

References

Safimaltib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Safimaltib, also known as JNJ-67856633, is a potent and selective, orally bioavailable, allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[1][2][3] MALT1 is a paracaspase that plays a crucial role in the activation of B and T lymphocytes and is constitutively active in certain types of lymphomas, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[4][5] By targeting the protease activity of MALT1, this compound represents a promising therapeutic agent for the treatment of these hematological malignancies. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, along with available experimental data and methodologies.

Chemical Structure and Properties

This compound is a synthetic organic small molecule. Its chemical identity and key properties are summarized in the tables below.

Chemical Identification
IdentifierValue
IUPAC Name 1-(1-oxo-2H-isoquinolin-5-yl)-5-(trifluoromethyl)-N-[2-(trifluoromethyl)-4-pyridinyl]pyrazole-4-carboxamide[2]
CAS Number 2230273-76-2[2]
Synonyms JNJ-67856633, JNJ-6633[3][6]
Molecular and Physicochemical Properties
PropertyValue
Molecular Formula C₂₀H₁₁F₆N₅O₂[2]
Molecular Weight 467.32 g/mol [3]
Appearance Off-white to yellow solid[1]
Solubility DMSO: ≥ 93 mg/mL (199.0 mM)[3][6]
Water: Insoluble[3]
Storage (Powder) -20°C (3 years), 4°C (2 years)[3]
Storage (In solvent) -80°C (6 months), -20°C (1 month)[3]

Note: Specific data for melting point, boiling point, and detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) are not publicly available.

Mechanism of Action and Signaling Pathways

This compound functions as an allosteric inhibitor of the MALT1 paracaspase. MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which is essential for the activation of the NF-κB and JAK/STAT signaling pathways downstream of antigen receptor stimulation in lymphocytes.[4][5] In ABC-DLBCL, mutations in upstream components of this pathway, such as CARD11 or the B-cell receptor (BCR) itself, lead to constitutive activation of the CBM complex and, consequently, MALT1.[4][7]

Activated MALT1 cleaves several substrates, including BCL10 and RelB, which further promotes NF-κB signaling and cell survival.[8][9] By inhibiting the protease activity of MALT1, this compound blocks these downstream signaling events, leading to the suppression of NF-κB target gene expression, induction of apoptosis, and inhibition of tumor cell proliferation in MALT1-dependent cancer cells.[1]

MALT1_Signaling_Pathway cluster_receptor Cell Surface Receptor Activation cluster_CBM CBM Signalosome cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response BCR BCR CARD11 CARD11 BCR->CARD11 Upstream Signaling BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 NFkB NF-κB Activation MALT1->NFkB JAK_STAT JAK/STAT Signaling MALT1->JAK_STAT Proliferation Cell Proliferation NFkB->Proliferation Survival Cell Survival NFkB->Survival JAK_STAT->Proliferation JAK_STAT->Survival This compound This compound This compound->MALT1 Inhibition

Figure 1: Simplified MALT1 Signaling Pathway and the Point of Inhibition by this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for studies specifically utilizing this compound are proprietary to the conducting research institutions. However, based on published literature involving MALT1 inhibitors, the following sections outline the general methodologies for key experiments.

In Vitro MALT1 Protease Activity Assay

A biochemical assay to determine the enzymatic activity of MALT1 in the presence of this compound would typically involve the following steps:

  • Reagents: Recombinant human MALT1 enzyme, a fluorogenic MALT1 substrate (e.g., a peptide with a C-terminal fluorophore that is quenched until cleavage), assay buffer, and this compound at various concentrations.

  • Procedure: a. this compound is serially diluted and pre-incubated with the MALT1 enzyme in the assay buffer. b. The fluorogenic substrate is added to initiate the reaction. c. The increase in fluorescence, corresponding to substrate cleavage, is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of reaction is calculated, and IC₅₀ values for this compound are determined by plotting the enzyme activity against the inhibitor concentration.

Western Blot Analysis of MALT1 Substrate Cleavage

This assay is used to assess the inhibitory effect of this compound on MALT1 activity within a cellular context.

  • Cell Culture: ABC-DLBCL cell lines (e.g., OCI-Ly3, HBL-1) are cultured under standard conditions.[4][9]

  • Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration.

  • Protein Extraction: Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • SDS-PAGE and Western Blotting: a. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE. b. Proteins are transferred to a PVDF or nitrocellulose membrane. c. The membrane is blocked and then incubated with primary antibodies specific for MALT1 substrates such as BCL10 or RelB.[8][9] Antibodies that can distinguish between the full-length and cleaved forms of the substrate are utilized. d. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading. e. The membrane is then incubated with the appropriate HRP-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the cleaved form of the substrate with increasing concentrations of this compound indicates its inhibitory activity.

Western_Blot_Workflow start ABC-DLBCL Cell Culture treatment Treatment with this compound start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Membrane Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-BCL10) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection and Imaging secondary_ab->detection end Analysis of BCL10 Cleavage detection->end

Figure 2: General Workflow for Western Blot Analysis of MALT1 Substrate Cleavage.
Cell Viability and Proliferation Assays

These assays are performed to evaluate the cytotoxic and anti-proliferative effects of this compound on cancer cells.

  • Cell Seeding: ABC-DLBCL cells are seeded in 96-well plates at a predetermined density.

  • Treatment: Cells are treated with a range of concentrations of this compound.

  • Incubation: The plates are incubated for a period of time (e.g., 48-72 hours).

  • Viability/Proliferation Measurement:

    • MTT/XTT Assay: A tetrazolium salt solution is added to the wells. Metabolically active cells reduce the salt to a colored formazan product, which is quantified by measuring the absorbance at a specific wavelength.

    • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which correlate with the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and GI₅₀ (concentration for 50% growth inhibition) values are determined.

In Vivo Xenograft Studies

Animal models are used to assess the anti-tumor efficacy of this compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., SCID or NSG) are typically used.[10]

  • Tumor Implantation: Human ABC-DLBCL cells are implanted subcutaneously or orthotopically into the mice.[10]

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at various doses and schedules.[1] The vehicle used for in vivo studies often consists of a mixture of DMSO, PEG300, Tween-80, and saline.[1]

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.[10]

  • Pharmacodynamic Assessment: At the end of the study, tumors and serum can be collected to assess target engagement and downstream effects. For example, levels of uncleaved BCL10 in tumor tissue can be measured by western blot, and serum levels of cytokines like IL-10 can be quantified by ELISA.[1]

  • Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the anti-tumor effect.

Clinical Development

This compound has been investigated in Phase 1 clinical trials for the treatment of relapsed or refractory Non-Hodgkin's Lymphoma (NHL) and Chronic Lymphocytic Leukemia (CLL) (e.g., NCT03900598).[6][11] These studies aim to evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound as a monotherapy and in combination with other agents.

Conclusion

This compound is a promising, first-in-class MALT1 protease inhibitor with a well-defined mechanism of action. Its ability to selectively target the constitutively active MALT1 in certain B-cell malignancies provides a strong rationale for its continued investigation as a novel anti-cancer therapeutic. The experimental methodologies outlined in this guide provide a framework for researchers to further explore the biological activities and therapeutic potential of this compound.

References

Methodological & Application

Safimaltib In Vitro Assay Protocol for Lymphoma Cells: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Safimaltib (also known as JNJ-67856633) is a potent, selective, and orally bioavailable allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1][2][3][4][5][6][7][8] MALT1 is a paracaspase that plays a critical role in the nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB) signaling pathway, which is a key driver of cell survival and proliferation in various B-cell lymphomas, particularly the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[1][3][7][8] Constitutive activation of the NF-κB pathway is a hallmark of ABC-DLBCL.[1][3] this compound inhibits the protease function of MALT1, thereby blocking downstream NF-κB signaling and inducing apoptosis in lymphoma cells.[1][3][7][8]

These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in lymphoma cell lines. The protocols cover cell viability, apoptosis, and the analysis of MALT1 signaling pathway modulation.

Mechanism of Action: this compound in the NF-κB Signaling Pathway

This compound targets the MALT1 protease, a key component of the CARD11-BCL10-MALT1 (CBM) complex. In ABC-DLBCL, mutations in upstream components like CD79b or the CARD11 scaffolding protein lead to chronic activation of the CBM complex and consequently, the NF-κB pathway. MALT1's proteolytic activity cleaves and inactivates negative regulators of NF-κB signaling, such as A20, and also cleaves RelB, which further promotes the activity of canonical NF-κB. By inhibiting MALT1's protease function, this compound prevents the degradation of these negative regulators, leading to the suppression of NF-κB activity and subsequent apoptosis in lymphoma cells.

Safimaltib_Mechanism_of_Action BCR B-Cell Receptor (BCR) (Chronic Activation) CBM CARD11-BCL10-MALT1 (CBM) Complex BCR->CBM CARD11_mut Mutated CARD11 CARD11_mut->CBM MALT1 MALT1 Protease Activity CBM->MALT1 NFkB NF-κB Activation MALT1->NFkB promotes Apoptosis Apoptosis MALT1->Apoptosis This compound This compound (JNJ-67856633) This compound->MALT1 inhibits This compound->NFkB Survival Cell Survival & Proliferation NFkB->Survival NFkB->Apoptosis inhibits

Figure 1: Simplified signaling pathway of this compound's mechanism of action in lymphoma cells.

Data Presentation: In Vitro Efficacy of MALT1 Inhibitors

While specific peer-reviewed IC50 values for this compound are not yet widely available in comprehensive tables, conference abstracts have reported its potent anti-proliferative activity in ABC-DLBCL cell lines, particularly those with CD79b or CARD11 mutations.[1][2][3][5][7] For reference, a similar potent MALT1 inhibitor, SGR-1505, has demonstrated the following IC50 values in various ABC-DLBCL cell lines.[9]

Cell LineSubtypeKey MutationsMALT1 Inhibitor (SGR-1505) IC50 (nM)
OCI-Ly3ABC-DLBCLCARD11 mutant22 - 71
OCI-Ly10ABC-DLBCLCD79b mutant22 - 71
HBL-1ABC-DLBCLCD79b mutant22 - 71
TMD8ABC-DLBCLMYD88 L265P22 - 71

Note: This data is for the MALT1 inhibitor SGR-1505 and is provided for context. This compound has been shown to inhibit the proliferation of cell lines such as OCI-Ly3 and OCI-Ly10.[1][2][3][7][8]

Experimental Protocols

Lymphoma Cell Culture

Aseptic cell culture techniques are mandatory for all procedures.

  • Recommended Cell Lines:

    • ABC-DLBCL: OCI-Ly3, OCI-Ly10, HBL-1, TMD8

  • Culture Medium: RPMI-1640 supplemented with 10-20% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Maintain cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL. Split the culture every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cell pellet in fresh medium at the desired seeding density.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP.

Cell_Viability_Workflow Start Seed lymphoma cells in 96-well plates Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat with this compound (various concentrations) Incubate1->Treat Incubate2 Incubate for 72 hours Treat->Incubate2 Equilibrate Equilibrate plate to room temperature Incubate2->Equilibrate AddReagent Add CellTiter-Glo® Reagent Equilibrate->AddReagent Lyse Shake to induce lysis AddReagent->Lyse Incubate3 Incubate for 10 minutes Lyse->Incubate3 Read Measure luminescence Incubate3->Read Analyze Analyze data and calculate IC50 Read->Analyze

Figure 2: Experimental workflow for the CellTiter-Glo® cell viability assay.

Materials:

  • Lymphoma cells in culture

  • This compound stock solution (in DMSO)

  • Culture medium

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Seeding: Seed lymphoma cells into opaque-walled 96-well plates at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 72 hours.

  • Assay:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control lymphoma cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Culture and treat lymphoma cells with this compound at concentrations around the IC50 value for 24-48 hours. Include untreated and vehicle controls.

  • Cell Harvesting: Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining:

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Viable cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be Annexin V- and PI-positive.

Western Blot Analysis of MALT1 Signaling

This technique is used to detect changes in the expression and cleavage of proteins in the MALT1 signaling pathway.

Western_Blot_Workflow Start Treat cells with this compound Lyse Lyse cells and quantify protein Start->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibody (e.g., anti-BCL10, anti-RelB) Block->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab Incubate with HRP-conjugated secondary antibody Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Detect Detect with ECL substrate Wash2->Detect Image Image and analyze Detect->Image

Figure 3: General workflow for Western blot analysis of MALT1 signaling proteins.

Materials:

  • Treated and control lymphoma cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MALT1, anti-BCL10, anti-RelB, anti-phospho-IκBα, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis: Treat lymphoma cells with this compound for the desired time (e.g., 6-24 hours). Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or cleavage. A decrease in cleaved BCL10 and RelB would be indicative of this compound activity.[1][3][5][7]

Conclusion

The protocols outlined in these application notes provide a framework for the in vitro evaluation of this compound in lymphoma cell lines. These assays will enable researchers to assess the compound's anti-proliferative and pro-apoptotic effects and to confirm its mechanism of action by analyzing key components of the MALT1 signaling pathway. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data for the preclinical assessment of this compound.

References

Application Notes and Protocols for In Vivo Dosing and Administration of Safimaltib in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Safimaltib (also known as JNJ-67856633) is a potent, selective, and orally active allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) protease. MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a central role in activating the NF-κB pathway downstream of the B-cell receptor (BCR). Constitutive activation of this pathway is a hallmark of certain B-cell lymphomas, particularly the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL). This compound has demonstrated preclinical efficacy in mouse xenograft models of B-cell lymphomas, making it a promising therapeutic agent for further investigation.

These application notes provide detailed protocols for the in vivo dosing and administration of this compound in mice, summarizing key quantitative data and experimental methodologies from preclinical studies.

Quantitative Data Summary

The following tables summarize the reported in vivo dosing and efficacy data for this compound in mouse models of B-cell lymphoma.

Table 1: this compound Dosing Regimens in Mouse Xenograft Models [1]

Dose (mg/kg)Dosing FrequencyDurationAdministration RouteMouse Model
1Twice Daily (b.i.d.)28 daysOral (p.o.)CARD11-mutant ABC-DLBCL
3Twice Daily (b.i.d.)28 daysOral (p.o.)CARD11-mutant ABC-DLBCL
10Twice Daily (b.i.d.)28 daysOral (p.o.)CARD11-mutant ABC-DLBCL
30Twice Daily (b.i.d.)28 daysOral (p.o.)CARD11-mutant ABC-DLBCL
100Twice Daily (b.i.d.)28 daysOral (p.o.)CARD11-mutant ABC-DLBCL
60Once Daily (q.d.)28 daysOral (p.o.)CARD11-mutant ABC-DLBCL
10Twice Daily (b.i.d.)Not SpecifiedOral (p.o.)Patient-derived xenograft (CARD11-mutant)
30Twice Daily (b.i.d.)Not SpecifiedOral (p.o.)Patient-derived xenograft (CARD11-mutant)
100Twice Daily (b.i.d.)Not SpecifiedOral (p.o.)Patient-derived xenograft (CARD11-mutant)
10Twice Daily (b.i.d.)Not SpecifiedOral (p.o.)Patient-derived xenograft (CD79b-mutant)
30Twice Daily (b.i.d.)Not SpecifiedOral (p.o.)Patient-derived xenograft (CD79b-mutant)
100Twice Daily (b.i.d.)Not SpecifiedOral (p.o.)Patient-derived xenograft (CD79b-mutant)

Table 2: Pharmacodynamic Effects of this compound in Mice [1][2][3][4]

BiomarkerEffectTissue/Fluid
Uncleaved BCL10Increased levelsTumor
Serum IL-10Decreased levelsSerum

Signaling Pathway

This compound targets the MALT1 protease within the CBM complex, which is downstream of the B-cell receptor. Inhibition of MALT1's proteolytic activity blocks the cleavage of substrates like BCL10 and RelB, ultimately leading to the downregulation of NF-κB signaling. This pathway is crucial for the survival and proliferation of certain B-cell lymphoma cells.

MALT1_Signaling_Pathway cluster_cell B-Cell BCR B-Cell Receptor (BCR) CARD11 CARD11 BCR->CARD11 Activation BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 NFkB NF-κB MALT1->NFkB Activation Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes This compound This compound This compound->MALT1 Inhibits

This compound's Mechanism of Action.

Experimental Protocols

Preparation of this compound Formulation for Oral Administration

This compound is orally active and can be formulated for administration by oral gavage.[2] The following is a general protocol for preparing a this compound solution.

Materials:

  • This compound (JNJ-67856633) powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL). Ensure the powder is completely dissolved by vortexing.

  • To prepare the final working solution, first add the required volume of the DMSO stock solution to a sterile microcentrifuge tube.

  • Add PEG300 to the tube and mix thoroughly by vortexing. A common ratio is 10% DMSO and 40% PEG300 of the final volume.

  • Add Tween-80 and mix again. A common concentration is 5% of the final volume.

  • Finally, add sterile saline to reach the desired final concentration and volume. The final solvent composition would be, for example, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Vortex the solution until it is clear and homogenous. Prepare the formulation fresh on the day of dosing.

Establishment of B-Cell Lymphoma Xenograft Model in Mice

This protocol describes the subcutaneous implantation of human B-cell lymphoma cells into immunodeficient mice.

Materials:

  • Human B-cell lymphoma cell lines (e.g., OCI-Ly3, OCI-Ly10 for ABC-DLBCL)

  • Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)

  • Matrigel® Matrix

  • Sterile PBS

  • Syringes (1 mL) and needles (27-30 gauge)

  • Calipers

Procedure:

  • Culture the B-cell lymphoma cells according to standard protocols.

  • On the day of injection, harvest the cells and determine the cell viability using a suitable method (e.g., trypan blue exclusion). Viability should be >90%.

  • Resuspend the cells in sterile, cold PBS at a concentration of 2 x 107 cells/mL.

  • Mix the cell suspension with an equal volume of cold Matrigel® Matrix to a final concentration of 1 x 107 cells/mL. Keep the mixture on ice to prevent the Matrigel from solidifying.

  • Inject 100 µL of the cell/Matrigel suspension (containing 1 x 106 cells) subcutaneously into the right flank of each mouse.

  • Monitor the mice regularly for tumor growth. Tumor volume can be measured using calipers and calculated with the formula: (Length x Width2) / 2.

  • Once the tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

In Vivo Dosing by Oral Gavage

Materials:

  • Prepared this compound formulation

  • Vehicle control (formulation without this compound)

  • Oral gavage needles (flexible or rigid with a ball tip, appropriate size for mice)

  • Syringes (1 mL)

Procedure:

  • Weigh each mouse to determine the correct volume of the formulation to administer. The volume should not exceed 10 mL/kg.

  • Fill a syringe with the appropriate volume of the this compound formulation or vehicle control.

  • Gently but firmly restrain the mouse.

  • Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus into the stomach.

  • Slowly administer the solution.

  • Gently remove the gavage needle.

  • Monitor the mouse for any signs of distress immediately after the procedure.

  • Continue dosing according to the schedule outlined in your experimental design (e.g., once or twice daily for 28 days).

Monitoring and Endpoint Analysis

Procedure:

  • Monitor the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

  • At the end of the study, euthanize the mice according to approved institutional protocols.

  • Collect blood samples via cardiac puncture for serum analysis (e.g., IL-10 levels).

  • Excise the tumors and measure their final weight and volume.

  • A portion of the tumor can be flash-frozen in liquid nitrogen for subsequent molecular analysis (e.g., Western blotting for uncleaved BCL10), while another portion can be fixed in formalin for histological analysis.

Experimental Workflow

The following diagram illustrates the overall workflow for an in vivo efficacy study of this compound in a mouse xenograft model.

InVivo_Workflow start Start cell_culture 1. Cell Culture (e.g., OCI-Ly10) start->cell_culture xenograft 2. Xenograft Implantation (Subcutaneous) cell_culture->xenograft tumor_growth 3. Tumor Growth Monitoring xenograft->tumor_growth randomization 4. Randomization into Groups tumor_growth->randomization dosing 5. This compound/Vehicle Dosing (Oral Gavage) randomization->dosing monitoring 6. Monitor Tumor Volume & Body Weight dosing->monitoring endpoint 7. Endpoint Analysis (Tumor & Serum Collection) monitoring->endpoint end End endpoint->end

Workflow for this compound in vivo Efficacy Study.

References

Flow Cytometry Analysis of Apoptosis Induced by Safimaltib: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Safimaltib is a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1). MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a critical role in the activation of NF-κB signaling pathways essential for the proliferation and survival of certain B-cell lymphomas.[1][2][3] By inhibiting the protease activity of MALT1, this compound disrupts these pro-survival signals, leading to the induction of apoptosis in sensitive cancer cell lines.[4][5] This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining, along with representative data and visualizations of the underlying signaling pathways.

Principle of the Assay

Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis at the single-cell level.[6][7] The most common method for detecting apoptosis by flow cytometry involves the dual staining of cells with Annexin V and a viability dye such as Propidium Iodide (PI).[8]

In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[10] Therefore, cells in early apoptosis will stain positive for Annexin V.

Propidium Iodide is a fluorescent intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptosis or necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the cellular DNA.[8]

By using both Annexin V and PI, it is possible to distinguish between four cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (this population is often minimal in apoptosis studies).

Data Presentation

The following tables summarize quantitative data from studies on MALT1 inhibitor-induced apoptosis in Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) cell lines. While this data was generated using the MALT1 inhibitor MI-2, it is representative of the effects expected from this compound due to their shared mechanism of action.

Table 1: Dose-Response of MALT1 Inhibitor (MI-2) on Growth Inhibition in ABC-DLBCL Cell Lines after 48 hours. [11]

Cell LineGI50 (µM)
HBL-10.2
TMD80.5
OCI-Ly30.4
OCI-Ly100.4

GI50 represents the concentration of the inhibitor that causes 50% inhibition of cell growth.

Table 2: Time-Course of Apoptosis Induction by MALT1 Inhibitor (MI-2) in ABC-DLBCL Cell Lines. [11]

Cell LineTreatmentDay 2 (% Apoptotic Cells)Day 4 (% Apoptotic Cells)Day 6 (% Apoptotic Cells)Day 8 (% Apoptotic Cells)Day 10 (% Apoptotic Cells)Day 12 (% Apoptotic Cells)Day 14 (% Apoptotic Cells)
HBL-1 Vehicle<5%<5%<5%<5%<5%<5%<5%
MI-2 (GI25)~10%~20%~35%~50%~60%~70%~75%
MI-2 (GI50)~15%~30%~50%~65%~75%~85%~90%
TMD8 Vehicle<5%<5%<5%<5%<5%<5%<5%
MI-2 (GI25)~5%~10%~15%~25%~35%~45%~55%
MI-2 (GI50)~10%~15%~25%~40%~50%~60%~70%

% Apoptotic Cells were determined by Annexin V positive and DAPI negative staining.

Experimental Protocols

Materials and Reagents
  • This compound (or other MALT1 inhibitor)

  • ABC-DLBCL cell lines (e.g., HBL-1, TMD8)

  • Complete cell culture medium (e.g., IMDM with 20% human serum)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Trypsin-EDTA (for adherent cells, if applicable)

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Experimental Protocol: Dose-Response Analysis
  • Cell Seeding: Seed ABC-DLBCL cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Drug Treatment: Prepare a serial dilution of this compound in complete culture medium. Add 100 µL of the this compound dilutions to the respective wells to achieve final concentrations ranging from 0.01 µM to 10 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting: Gently resuspend the cells in each well. Transfer the cell suspension to microcentrifuge tubes.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with 500 µL of cold PBS. Centrifuge again and discard the supernatant.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each sample.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples on a flow cytometer within 1 hour. Acquire at least 10,000 events per sample.

Experimental Protocol: Time-Course Analysis
  • Cell Seeding: Seed ABC-DLBCL cells in multiple wells of a 24-well plate at a density of 2 x 10^5 cells/well in 1 mL of complete culture medium.

  • Drug Treatment: Treat the cells with this compound at a predetermined effective concentration (e.g., GI50) and a vehicle control.

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2.

  • Time Points: At each desired time point (e.g., 24, 48, 72, 96 hours), harvest the cells from one set of wells for both the treated and control groups.

  • Staining and Analysis: Follow steps 5-8 from the Dose-Response Analysis protocol for each time point.

Mandatory Visualizations

Signaling Pathway of MALT1 Inhibition-Induced Apoptosis

MALT1_Apoptosis_Pathway cluster_receptor B-Cell Receptor Signaling cluster_inhibition Therapeutic Intervention cluster_nfkb NF-κB Survival Pathway cluster_apoptosis Apoptotic Pathway BCR BCR Engagement PKCbeta PKCβ BCR->PKCbeta CARD11 CARD11 PKCbeta->CARD11 BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 MALT1_protease MALT1 Protease Activity MALT1->MALT1_protease This compound This compound This compound->MALT1_protease Inhibition IKK IKK Activation MALT1_protease->IKK IkappaB IκBα Degradation IKK->IkappaB NFkB NF-κB Nuclear Translocation IkappaB->NFkB Survival_genes Anti-apoptotic Gene Expression (e.g., BCL-2) NFkB->Survival_genes Cell_survival Cell Survival & Proliferation Survival_genes->Cell_survival Apoptosis Apoptosis

Caption: MALT1 signaling pathway and the induction of apoptosis by this compound.

Experimental Workflow for Flow Cytometry Analysis

Flow_Cytometry_Workflow start Start: ABC-DLBCL Cell Culture treatment Treat with this compound (Dose-Response or Time-Course) start->treatment harvest Harvest and Wash Cells treatment->harvest stain Stain with Annexin V-FITC and Propidium Iodide harvest->stain acquire Acquire Data on Flow Cytometer stain->acquire analysis Analyze Data: Gate on Cell Populations acquire->analysis results Results: Quantify Apoptotic Cells analysis->results

Caption: Experimental workflow for analyzing apoptosis by flow cytometry.

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for researchers to effectively utilize flow cytometry for the analysis of this compound-induced apoptosis. By understanding the underlying principles of the Annexin V/PI assay and the MALT1 signaling pathway, and by following the detailed experimental procedures, researchers can generate robust and reproducible data to evaluate the apoptotic efficacy of this compound and other MALT1 inhibitors in relevant cancer models. This will aid in the preclinical assessment and further development of this promising class of therapeutic agents.

References

Application Notes and Protocols for Safimaltib in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Safimaltib (formerly JNJ-67856633) is a first-in-class, orally active, and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) protease. MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a central role in the activation of the NF-κB pathway downstream of antigen receptor signaling in lymphocytes.[1][2] Constitutive activation of this pathway is a known driver in several B-cell malignancies, including Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[3] By inhibiting the proteolytic activity of MALT1, this compound effectively blocks NF-κB signaling, leading to the suppression of tumor cell proliferation and survival.[3][4]

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, have emerged as a highly valuable preclinical platform. These models largely retain the histological and genetic characteristics of the original tumor, offering a more predictive model for evaluating anti-cancer therapies compared to traditional cell line-derived xenografts.[5] This document provides detailed application notes and protocols for the utilization of this compound in PDX models of B-cell lymphomas.

Mechanism of Action: MALT1 Inhibition and the NF-κB Signaling Pathway

This compound functions as an allosteric inhibitor of the MALT1 protease.[6] In normal B-cell signaling, antigen binding to the B-cell receptor (BCR) initiates a cascade that leads to the formation of the CBM complex. This complex, consisting of CARD11, BCL10, and MALT1, acts as a scaffold to recruit and activate downstream signaling molecules, ultimately leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκB), targeting it for proteasomal degradation. This releases the NF-κB transcription factor to translocate to the nucleus and activate the transcription of genes involved in cell survival, proliferation, and inflammation.

MALT1's protease activity is crucial for cleaving and inactivating negative regulators of NF-κB signaling, such as A20 and RelB, thereby sustaining the pro-survival signaling.[4] In certain B-cell lymphomas, mutations in components of the BCR signaling pathway, such as CD79b or CARD11, lead to constitutive activation of the CBM complex and chronic NF-κB signaling.[4]

This compound, by binding to an allosteric site on MALT1, prevents its proteolytic activity.[6] This leads to the accumulation of MALT1 substrates and a shutdown of the aberrant NF-κB signaling, resulting in apoptosis of the malignant B-cells.

MALT1_NFkB_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR BTK BTK BCR->BTK Antigen Stimulation CARD11 CARD11 BTK->CARD11 CBM_Complex CBM Complex (CARD11/BCL10/MALT1) CARD11->CBM_Complex BCL10 BCL10 BCL10->CBM_Complex MALT1 MALT1 MALT1->CBM_Complex IKK_Complex IKK Complex CBM_Complex->IKK_Complex Activation A20_RelB A20, RelB (Negative Regulators) CBM_Complex->A20_RelB Cleavage/ Inactivation IkB IkB IKK_Complex->IkB Phosphorylation IkB_NF_kB IκB-NF-κB IkB->IkB_NF_kB NF_kB NF-κB NF_kB->IkB_NF_kB NF_kB_nuc NF-κB NF_kB->NF_kB_nuc Translocation IkB_NF_kB->NF_kB IκB Degradation This compound This compound This compound->MALT1 Inhibition Gene_Transcription Gene Transcription (Proliferation, Survival) NF_kB_nuc->Gene_Transcription

Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of this compound.

Data Presentation: Efficacy of this compound in PDX Models

While full, peer-reviewed publications with detailed quantitative data on this compound in PDX models are pending, preclinical data presented at scientific conferences have demonstrated its potent anti-tumor activity.

Table 1: Summary of Preclinical Efficacy of this compound in DLBCL PDX Models

PDX ModelHistology/SubtypeKey MutationsTreatmentDosing ScheduleOutcomeCitation
LY-24-0064DLBCLCARD11-mutantThis compound10, 30, 100 mg/kg, p.o., b.i.d.Dose-dependent tumor growth inhibition[4]
LY-2298DLBCLCD79b-mutantThis compound10, 30, 100 mg/kg, p.o., b.i.d.Dose-dependent tumor growth inhibition[4]
OCI-Ly10DLBCL (ABC)CD79b-mutantThis compoundNot specifiedPotent tumor growth inhibition[7]

Note: The quantitative tumor growth inhibition data (e.g., %TGI, p-values) from these studies are not yet publicly available in detail. The outcomes are based on descriptive summaries from the cited abstracts.

Experimental Protocols

The following protocols are compiled from publicly available information on this compound and general best practices for in vivo studies with PDX models. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.

Protocol 1: Establishment of B-cell Lymphoma PDX Models

This protocol outlines the general procedure for implanting patient tumor tissue into immunodeficient mice.

Materials:

  • Freshly obtained patient B-cell lymphoma tissue (under sterile conditions)

  • Immunodeficient mice (e.g., NOD/SCID, NSG)

  • Surgical instruments (scalpels, forceps)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (optional)

  • Anesthetics

Procedure:

  • Within 2-4 hours of surgical resection, transport the tumor tissue in sterile PBS on ice.

  • In a sterile biosafety cabinet, mince the tumor tissue into small fragments (approximately 2-3 mm³).

  • Anesthetize the recipient immunodeficient mouse according to approved institutional protocols.

  • Make a small incision in the skin on the flank of the mouse.

  • Using forceps, create a subcutaneous pocket.

  • Implant one to two tumor fragments into the subcutaneous pocket. Alternatively, tumor fragments can be mixed with Matrigel before implantation to improve engraftment rates.

  • Close the incision with surgical clips or sutures.

  • Monitor the mice regularly for tumor growth by caliper measurement.

  • Once tumors reach a volume of approximately 1000-1500 mm³, the mouse is euthanized, and the tumor can be harvested for passaging into new cohorts of mice or for cryopreservation.

PDX_Workflow Patient Patient Tumor Biopsy Mince Mince Tumor Tissue Patient->Mince Implant Subcutaneous Implantation into Immunodeficient Mouse Mince->Implant Monitor Monitor Tumor Growth Implant->Monitor Harvest Harvest and Passage Tumor Monitor->Harvest Tumor reaches ~1000-1500 mm³ Expansion Cohort Expansion for Efficacy Studies Harvest->Expansion

Figure 2: General workflow for the establishment of patient-derived xenograft models.

Protocol 2: In Vivo Efficacy Study of this compound in PDX Models

This protocol provides a framework for conducting a preclinical efficacy study of this compound in established B-cell lymphoma PDX models.

Materials:

  • Established B-cell lymphoma PDX-bearing mice (tumor volume ~100-200 mm³)

  • This compound (JNJ-67856633)

  • Vehicle components: DMSO, PEG300, Tween-80, Saline

  • Oral gavage needles

  • Calipers for tumor measurement

Drug Formulation (Vehicle): A common vehicle for oral administration of hydrophobic compounds in mice consists of:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Prepare the vehicle by adding each component sequentially and ensuring complete dissolution.

Procedure:

  • Once tumors in the PDX-bearing mice reach an average volume of 100-200 mm³, randomize the animals into treatment and control groups (n=8-10 mice per group).

  • Prepare the this compound formulation at the desired concentrations (e.g., 10, 30, 100 mg/kg) in the prepared vehicle.

  • Administer this compound or vehicle control to the respective groups via oral gavage (p.o.). A typical administration volume is 10 mL/kg.

  • Based on preclinical data, a twice-daily (b.i.d.) dosing schedule is recommended.[4]

  • Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a humane endpoint.

  • At the end of the study, euthanize the mice and collect tumors for pharmacodynamic and biomarker analysis.

Pharmacodynamic Endpoints:

  • Measure levels of uncleaved BCL10 in tumor lysates by Western blot or other quantitative protein assays.

  • Measure serum levels of IL-10 by ELISA.[4]

Conclusion

This compound has demonstrated promising preclinical activity in PDX models of B-cell lymphomas, particularly in subtypes with mutations that confer resistance to other targeted therapies. The protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of MALT1 inhibition in clinically relevant preclinical models. As more detailed data from ongoing clinical trials and preclinical studies become available, these guidelines will be further refined to optimize the use of this compound in the development of novel cancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Safimaltib Resistance in Lymphoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming Safimaltib resistance in lymphoma cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as JNJ-67856633) is an orally active and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[1][2][3] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in the activation of NF-κB signaling downstream of B-cell receptor (BCR) and T-cell receptor (TCR) activation.[3][4] By inhibiting the protease activity of MALT1, this compound blocks downstream signaling pathways, including NF-κB and PI3K/AKT/mTOR, which are critical for the proliferation, survival, adhesion, and migration of lymphoma cells.[5][6][7]

Q2: What are the primary mechanisms of resistance to BTK inhibitors like ibrutinib that this compound can help overcome?

Resistance to Bruton's tyrosine kinase (BTK) inhibitors, such as ibrutinib, is a significant clinical challenge in the treatment of lymphomas like Mantle Cell Lymphoma (MCL).[5][6][8] A primary mechanism of this resistance involves the overexpression of MALT1.[5][6][8] This overexpression allows the lymphoma cells to bypass the BTK/CARD11 signaling pathway, thereby maintaining pro-survival signals despite BTK inhibition.[5][6][7] this compound directly targets this escape route by inhibiting MALT1 activity.

Q3: What are the potential biomarkers for predicting response or resistance to this compound?

While research is ongoing, potential biomarkers for predicting the response to this compound, particularly in the context of overcoming resistance to other therapies, include:

  • MALT1 overexpression: High levels of MALT1 expression may indicate a dependency on this pathway, suggesting potential sensitivity to this compound.[5][6][8]

  • CARD11 mutations: Certain mutations in CARD11 can lead to constitutive activation of the NF-κB pathway downstream of MALT1, potentially indicating sensitivity to MALT1 inhibition.[2]

  • BCL10 mutations: Mutations in BCL10, another component of the CBM complex, can also lead to aberrant NF-κB signaling and may serve as a biomarker.[9]

Q4: What combination therapies with this compound have shown promise in overcoming resistance?

Combining this compound with other targeted agents is a key strategy to enhance efficacy and overcome resistance. Promising combinations include:

  • BTK inhibitors (e.g., pirtobrutinib): Co-targeting MALT1 and BTK has demonstrated potent anti-lymphoma activity in ibrutinib-resistant models.[5][6][8]

  • BCL-2 inhibitors (e.g., venetoclax): MALT1 inhibition can reduce the expression of anti-apoptotic proteins like BCL2A1, creating a synergistic effect when combined with BCL-2 inhibitors.[7]

  • mTOR inhibitors: MALT1 inhibition can lead to the activation of the mTORC1 pathway as a feedback mechanism. Therefore, combining this compound with an mTOR inhibitor can abrogate this survival feedback loop and lead to more profound tumor regression.[10][11]

Troubleshooting Guides

Problem 1: Lymphoma cell lines show unexpected resistance to this compound monotherapy.

Possible Cause Suggested Solution
Activation of alternative survival pathways Perform a phosphoproteomic or transcriptomic analysis to identify upregulated survival pathways. Consider combination therapy targeting these pathways (e.g., with mTOR inhibitors if the PI3K/AKT/mTOR pathway is activated).[10]
Low MALT1 expression or dependence Verify MALT1 expression levels in your cell line using Western blot or qPCR. If expression is low, the cells may not be dependent on the MALT1 pathway for survival. Consider screening other cell lines with known MALT1 dependence.
Drug efflux pump activity Use a fluorescent dye exclusion assay to assess the activity of multidrug resistance (MDR) pumps. If active, consider co-treatment with an MDR inhibitor.
Incorrect drug concentration or stability Confirm the IC50 of this compound in your specific cell line using a dose-response curve. Ensure proper storage and handling of the compound to maintain its activity.[1]

Problem 2: Suboptimal synergy observed when combining this compound with a BTK inhibitor.

Possible Cause Suggested Solution
Cell line-specific resistance mechanisms The resistance to the BTK inhibitor in your specific cell line may not be solely driven by MALT1 overexpression. Investigate other known resistance mechanisms, such as mutations in BTK or downstream signaling components.
Inappropriate dosing schedule Optimize the dosing schedule for the combination treatment. This can be done by staggering the administration of the two drugs or by using different concentration ratios.
Off-target effects of the BTK inhibitor Ensure the BTK inhibitor used is specific and is not inducing unforeseen off-target effects that counteract the effect of this compound.

Quantitative Data Summary

Table 1: In Vitro Activity of MALT1 Inhibitors in Lymphoma Cell Lines

CompoundCell LineAssay TypeIC50 / EC50Reference
This compound (JNJ-67856633) ABC-DLBCL (CD79b or CARD11 mutant)Proliferation Assay-[2]
SGR-1505 ABC-DLBCLProliferation Assay22 to 71 nM[12]
SGR-1505 Human Primary T-cellsCytokine Release Inhibition10-fold more potent than this compound[12]
MI-2 Ibrutinib-Resistant MCLCell Viability-[5]

Note: Specific IC50/EC50 values for this compound were not consistently available in the public domain search results.

Experimental Protocols

Protocol 1: Generation of Drug-Resistant Lymphoma Cell Lines

This protocol describes a general method for developing drug-resistant lymphoma cell lines through continuous exposure to a targeted agent like a BTK inhibitor.[13][14][15]

Materials:

  • Parental lymphoma cell line

  • Complete cell culture medium

  • Targeted drug (e.g., Ibrutinib)

  • Cell counting solution (e.g., Trypan Blue)

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

  • Sterile culture flasks and plates

Procedure:

  • Determine the initial IC50: Culture the parental cell line and determine the half-maximal inhibitory concentration (IC50) of the targeted drug using a standard cell viability assay.

  • Initial drug exposure: Seed the parental cells at a low density and treat with the drug at a concentration equal to the IC50.

  • Monitor and subculture: Monitor the cells for signs of growth. When the cells reach approximately 80% confluency, subculture them into a new flask with fresh medium containing the same drug concentration.

  • Stepwise dose escalation: Once the cells demonstrate stable growth at the initial concentration, gradually increase the drug concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).

  • Selection and expansion: At each concentration step, allow the cells to adapt and resume stable proliferation before proceeding to the next higher concentration. This selection process can take several months.

  • Characterization of resistant cells: Once a significantly higher IC50 (e.g., >10-fold) is achieved compared to the parental line, the resistant cell line is established.[13] Characterize the resistant phenotype by comparing the IC50 values and investigating the underlying resistance mechanisms.

Protocol 2: Cell Viability Assay to Assess Drug Synergy

This protocol outlines the use of a cell viability assay to evaluate the synergistic effect of this compound in combination with another drug.

Materials:

  • Lymphoma cell line (parental or resistant)

  • This compound

  • Second drug for combination (e.g., Pirtobrutinib)

  • Complete cell culture medium

  • 96-well plates

  • Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell seeding: Seed the lymphoma cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Drug preparation: Prepare a dilution series for both this compound and the second drug.

  • Combination treatment: Treat the cells with a matrix of concentrations of both drugs, including each drug alone and in combination. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Viability measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the luminescence using a luminometer.

  • Data analysis: Calculate the percentage of cell viability for each condition relative to the vehicle control. Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI) and determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Visualizations

Signaling_Pathway_Overcoming_BTKi_Resistance cluster_BCR_Signaling B-Cell Receptor Signaling cluster_MALT1_Bypass MALT1 Bypass Pathway cluster_Downstream_Pathways Downstream Survival Pathways BCR BCR BTK BTK BCR->BTK CARD11 CARD11 BTK->CARD11 MALT1 MALT1 CARD11->MALT1 NF_kB NF-κB MALT1->NF_kB PI3K_AKT_mTOR PI3K/AKT/mTOR MALT1->PI3K_AKT_mTOR Ibrutinib_Resistance Ibrutinib Resistance Ibrutinib_Resistance->MALT1 Upregulation Proliferation_Survival Cell Proliferation & Survival NF_kB->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition This compound This compound This compound->MALT1 Inhibition

Caption: Overcoming BTK inhibitor resistance with this compound.

Experimental_Workflow_Drug_Resistance cluster_Loop Selection Cycle Start Start: Parental Lymphoma Cell Line Determine_IC50 Determine IC50 of Target Drug Start->Determine_IC50 Initial_Exposure Expose cells to IC50 concentration Determine_IC50->Initial_Exposure Monitor_Subculture Monitor growth and subculture Initial_Exposure->Monitor_Subculture Dose_Escalation Stable Growth? Monitor_Subculture->Dose_Escalation Dose_Escalation->Monitor_Subculture No Increase_Concentration Increase Drug Concentration Dose_Escalation->Increase_Concentration Yes Characterize_Resistance Characterize Resistant Cell Line Dose_Escalation->Characterize_Resistance Resistance Achieved Increase_Concentration->Monitor_Subculture End End: Drug-Resistant Cell Line Characterize_Resistance->End

Caption: Workflow for generating drug-resistant cell lines.

References

Safimaltib Off-Target Effects in Kinase Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may be investigating the kinase activity profile of Safimaltib. While this compound is a potent and selective allosteric inhibitor of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) protease, this guide addresses potential off-target effects and troubleshooting in the context of kinase assays.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally active, first-in-class allosteric inhibitor of MALT1 protease activity.[1][2] MALT1 is a paracaspase, not a kinase, and is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex.[5] By inhibiting MALT1, this compound blocks downstream signaling pathways, including nuclear factor-kappa B (NF-kB) and Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling.[5] This leads to the induction of apoptosis in MALT1-expressing tumor cells.[5]

Q2: Why might I be observing activity for this compound in my kinase assay?

A2: Observing activity in a kinase assay for a non-kinase inhibitor like this compound can be attributed to several factors:

  • Assay Interference: The compound may interfere with the assay technology itself. For example, in fluorescence-based assays, a compound might be auto-fluorescent or quench the fluorescent signal. In luminescence-based assays like ADP-Glo, it could inhibit the luciferase enzyme.[6][7]

  • Non-Specific Inhibition at High Concentrations: At high concentrations, compounds can exhibit non-specific binding to proteins, including kinases, leading to apparent inhibition. It is crucial to determine if the observed activity is within a physiologically relevant concentration range.

  • Indirect Effects in Cell-Based Assays: In cellular assays, this compound's inhibition of MALT1 will impact downstream signaling pathways that may involve kinases.[5] This could be misinterpreted as direct kinase inhibition if the assay readout is downstream of MALT1.

  • Compound Impurities: The sample of this compound being tested could potentially contain impurities that have kinase inhibitory activity.

Q3: How can I differentiate between direct kinase inhibition and assay interference?

A3: To distinguish between true inhibition and assay interference, several control experiments are recommended:

  • Counter-Screening: Perform a counter-screen in the absence of the kinase to see if the compound affects the assay components directly. For example, in an ADP-Glo assay, test the compound against the ADP-to-ATP conversion and the luciferase reaction steps.[7]

  • Orthogonal Assays: Use a different assay format that relies on a different detection method to confirm the initial findings. For instance, if you initially used a fluorescence-based assay, you could try a luminescence-based or radiometric assay.[6][8]

  • Dose-Response Curve Analysis: A well-behaved inhibitor should exhibit a clear sigmoidal dose-response curve. Atypical curve shapes may suggest assay interference or other artifacts.

Q4: What are the best practices for profiling a compound for kinase selectivity?

A4: Comprehensive kinase selectivity profiling is essential to understand a compound's off-target effects. Best practices include:

  • Broad Kinase Panel Screening: Test the compound against a large, diverse panel of kinases (e.g., >100 kinases) at a fixed concentration (e.g., 1 µM or 10 µM) to identify potential off-targets.

  • IC50 Determination: For any kinases that show significant inhibition in the initial screen, determine the half-maximal inhibitory concentration (IC50) to quantify the compound's potency against these off-targets.

  • Biochemical vs. Cellular Assays: Compare the biochemical IC50 values with the compound's potency in cell-based assays that measure the inhibition of specific kinase signaling pathways.[9] Discrepancies can highlight issues with cell permeability, metabolism, or engagement of the target in a cellular context.[9]

Troubleshooting Guide for Unexpected Kinase Assay Results

Observed Problem Potential Cause Recommended Solution
Inhibition observed across multiple unrelated kinases Compound aggregation at high concentrations leading to non-specific inhibition.1. Include detergents like Triton X-100 in the assay buffer. 2. Visually inspect for compound precipitation. 3. Test the compound in the presence of bovine serum albumin (BSA) to assess non-specific binding.
Steep, non-ideal dose-response curve Assay interference or compound insolubility.1. Perform counter-screens to rule out assay interference. 2. Check the compound's solubility in the assay buffer. 3. Lower the DMSO concentration in the final assay volume.[6]
Discrepancy between biochemical and cellular assay results Poor cell permeability, compound efflux, or indirect cellular effects.[9]1. Conduct cell permeability assays (e.g., PAMPA). 2. Use cell lines that overexpress the target kinase. 3. For this compound, consider that cellular effects are likely due to MALT1 inhibition, not direct kinase inhibition.[5]
Signal increases with higher compound concentration Compound possesses fluorescent or luminescent properties.1. Measure the background signal of the compound in the assay buffer without other reagents. 2. Use an alternative assay technology with a different readout (e.g., TR-FRET).[8]

Quantitative Data Presentation

As there is no published data on this compound's off-target effects in kinase assays, the following table is a hypothetical example to illustrate how kinase selectivity data is typically presented.

Table 1: Example Kinase Selectivity Profile

Kinase TargetIC50 (nM)% Inhibition @ 1 µM
Kinase A1598%
Kinase B25085%
Kinase C1,50045%
Kinase D>10,0005%
Kinase E>10,000<0%

Experimental Protocols

Protocol: Generic Biochemical Kinase Assay (e.g., ADP-Glo™)

This protocol provides a general framework for performing a biochemical kinase assay to determine a compound's IC50 value.[7]

1. Materials:

  • Kinase of interest

  • Substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (containing MgCl2, DTT, and other necessary components)

  • Test compound (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplates (e.g., 384-well white plates)

  • Plate reader capable of measuring luminescence

2. Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the wells of the microplate. Include "no compound" (DMSO only) and "no enzyme" controls.

  • Enzyme and Substrate Preparation: Prepare a solution containing the kinase and its substrate in the kinase assay buffer.

  • Kinase Reaction Initiation: Add the kinase/substrate solution to the wells containing the compound. Add ATP solution to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours).[7]

  • Reaction Termination and ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.[7]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

3. Data Analysis:

  • Normalize the data using the "no enzyme" (100% inhibition) and "DMSO only" (0% inhibition) controls.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

G cluster_0 This compound Mechanism of Action This compound This compound MALT1 MALT1 Paracaspase This compound->MALT1 inhibits (allosteric) NFkB NF-kB Signaling MALT1->NFkB promotes JAK_STAT JAK/STAT Signaling MALT1->JAK_STAT promotes CBM CBM Complex (CARD11-BCL10-MALT1) CBM->MALT1 activates Apoptosis Apoptosis in Tumor Cells NFkB->Apoptosis suppresses JAK_STAT->Apoptosis suppresses G cluster_1 Troubleshooting Workflow for Unexpected Kinase Assay Activity Start Unexpected Activity in Kinase Assay Check_Interference Is it Assay Interference? Start->Check_Interference Counter_Screen Perform Counter-Screen (No Enzyme Control) Check_Interference->Counter_Screen Yes Check_Specificity Is it Non-Specific Inhibition? Check_Interference->Check_Specificity No Orthogonal_Assay Use Orthogonal Assay Method Counter_Screen->Orthogonal_Assay Interference_Confirmed Artifact Confirmed: Assay Interference Counter_Screen->Interference_Confirmed Orthogonal_Assay->Check_Specificity Dose_Response Analyze Dose-Response Curve Shape Check_Specificity->Dose_Response Yes Potential_Off_Target Potential Off-Target Effect: Proceed with Wider Profiling Check_Specificity->Potential_Off_Target No NonSpecific_Confirmed Artifact Confirmed: Non-Specific Inhibition Dose_Response->NonSpecific_Confirmed Aggregation_Test Test with Detergent/BSA Aggregation_Test->NonSpecific_Confirmed G cluster_2 Distinguishing Compound Effects cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Compound Test Compound (e.g., this compound) Primary_Target Primary Target (MALT1) Compound->Primary_Target Direct On-Target Effect Off_Target_Kinase Off-Target (e.g., Kinase X) Compound->Off_Target_Kinase Direct Off-Target Effect Downstream_On Downstream Signaling (e.g., NF-kB) Primary_Target->Downstream_On Indirect On-Target Effect Downstream_Off Downstream Signaling (e.g., Pathway Y) Off_Target_Kinase->Downstream_Off Indirect Off-Target Effect

References

Technical Support Center: Optimizing Safimaltib Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Safimaltib for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as JNJ-67856633) is a potent, selective, and allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) protease.[1] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in the activation of the NF-κB pathway downstream of B-cell and T-cell receptor stimulation. By inhibiting the proteolytic activity of MALT1, this compound blocks the cleavage of MALT1 substrates such as RelB and BCL10, thereby suppressing constitutive NF-κB signaling that is a hallmark of certain B-cell lymphomas, particularly the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[2][3][4]

Q2: In which cancer cell lines is this compound expected to be most effective?

This compound is particularly effective in B-cell lymphoma cell lines that are dependent on chronic B-cell receptor (BCR) signaling and exhibit constitutive NF-κB activation. This includes ABC-DLBCL cell lines harboring mutations in CD79b or CARD11.[2][3][4] Its efficacy may be lower in Germinal Center B-cell like (GCB) DLBCL cell lines, which are generally not dependent on this pathway.

Q3: What is a good starting concentration range for this compound in my in vitro experiments?

Q4: How should I prepare a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[1] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powdered this compound in 100% DMSO. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] When preparing working solutions for your experiments, dilute the DMSO stock directly into your cell culture medium. Ensure that the final concentration of DMSO in your culture does not exceed a level that is toxic to your cells (typically ≤ 0.5%, but ideally ≤ 0.1%). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound in cell culture medium - The concentration of this compound exceeds its solubility limit in the aqueous medium.- The final DMSO concentration is too low to maintain solubility.- Interaction with components in the serum or medium.- Prepare a fresh dilution from your DMSO stock solution.- Ensure the final DMSO concentration is sufficient to maintain solubility, while remaining non-toxic to the cells (typically 0.1-0.5%).- Briefly sonicate the diluted solution before adding it to the cells.- Prepare the final dilution in a pre-warmed medium and add it to the cells immediately.
High variability in experimental results - Inconsistent cell seeding density.- Pipetting errors when preparing serial dilutions.- Edge effects in multi-well plates.- Instability of this compound in the culture medium over long incubation periods.- Ensure a uniform single-cell suspension before seeding.- Use calibrated pipettes and perform serial dilutions carefully.- Avoid using the outer wells of multi-well plates or fill them with sterile PBS to maintain humidity.- For long-term experiments, consider replenishing the medium with fresh this compound at appropriate intervals.
No observable effect of this compound on cells - The cell line used is not dependent on the MALT1/NF-κB pathway.- The concentration of this compound is too low.- The incubation time is too short.- The compound has degraded due to improper storage.- Confirm the signaling pathway dependency of your cell line from the literature or by using appropriate positive and negative control cell lines.- Perform a dose-response experiment with a wider concentration range.- Extend the incubation time (e.g., 48-72 hours for cell viability assays).- Use a fresh aliquot of this compound stock solution.
High background signal or off-target effects - The concentration of this compound is too high.- The compound may have off-target activities at high concentrations.- Lower the concentration of this compound to a range that is still effective against the target.- Use a more specific readout for MALT1 activity, such as cleavage of its direct substrates (e.g., RelB, BCL10) by Western blot, in addition to broader assays like cell viability.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C and 5% CO₂ to allow cells to attach (for adherent cells) and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a 2X stock solution of this compound in cell culture medium by diluting the DMSO stock. Create a serial dilution of the 2X stock to obtain a range of concentrations (e.g., 20 µM, 10 µM, 2 µM, 1 µM, 0.2 µM, 0.1 µM, 0.02 µM, 0 µM).

    • Remove the old medium from the 96-well plate and add 100 µL of the 2X this compound dilutions to the corresponding wells. Include wells with vehicle control (medium with DMSO) and no-treatment control.

    • Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • Cell Viability Measurement:

    • Follow the manufacturer's instructions for the chosen cell viability assay (e.g., add MTT reagent and incubate, then add solubilization solution and read absorbance; or add CellTiter-Glo® reagent and read luminescence).

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the cell viability against the logarithm of this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to calculate the IC50 value.

Protocol 2: Western Blot Analysis of MALT1 Substrate Cleavage
  • Cell Treatment:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with different concentrations of this compound (e.g., based on the IC50 value determined previously) for a specific time period (e.g., 6, 12, or 24 hours). Include a vehicle control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against MALT1 substrates (e.g., anti-RelB or anti-BCL10) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis:

    • Quantify the band intensities and normalize the levels of the uncleaved and cleaved forms of the MALT1 substrate to the loading control. A decrease in the cleaved form and an increase in the uncleaved form with increasing this compound concentration indicates target engagement.

Visualizations

MALT1_Signaling_Pathway cluster_CBM CBM Complex CARD11 CARD11 BCL10 BCL10 MALT1 MALT1 RelB_cleavage RelB Cleavage MALT1->RelB_cleavage Protease Activity BCR_Signal BCR Signal PKCβ PKCβ BCR_Signal->PKCβ PKCβ->CARD11 This compound This compound This compound->MALT1 Inhibits NF_kB_Activation NF-κB Activation RelB_cleavage->NF_kB_Activation Cell_Survival Cell Survival & Proliferation NF_kB_Activation->Cell_Survival

Caption: MALT1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_dose Dose-Response cluster_validation Target Validation Prep_Stock Prepare this compound Stock (10 mM in DMSO) Serial_Dilution Prepare Serial Dilutions of this compound Prep_Stock->Serial_Dilution Seed_Cells Seed Cells in 96-well plate Treat_Cells Treat Cells for 48-72h Seed_Cells->Treat_Cells Serial_Dilution->Treat_Cells Viability_Assay Perform Cell Viability Assay Treat_Cells->Viability_Assay IC50_Calc Calculate IC50 Value Viability_Assay->IC50_Calc Treat_6well Treat Cells in 6-well plate with IC50 concentration IC50_Calc->Treat_6well Western_Blot Western Blot for MALT1 Substrates Treat_6well->Western_Blot

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Flowchart Start Experiment Start Problem Unexpected Results? Start->Problem Problem->Start No, proceed Check_Conc Verify this compound Concentration & Dilutions Problem->Check_Conc Yes Check_Cells Confirm Cell Line Viability & Passage Number Check_Conc->Check_Cells Check_Reagents Check Reagent Quality & Storage Check_Cells->Check_Reagents Check_Protocol Review Experimental Protocol Check_Reagents->Check_Protocol Consult Consult Technical Support Check_Protocol->Consult

Caption: Troubleshooting flowchart for in vitro experiments with this compound.

References

Technical Support Center: Safimaltib Administration for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for dissolving and administering Safimaltib in animal studies. The information is tailored for researchers, scientists, and drug development professionals to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

A1: For in vitro purposes, this compound is soluble in DMSO at concentrations up to 100 mg/mL with the aid of ultrasonication, and in ethanol up to 93 mg/mL.[1][2] For in vivo formulations, it is recommended to first prepare a stock solution in DMSO.[3] It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[2]

Q2: What are the recommended vehicles for oral administration of this compound in animal studies?

A2: Several vehicles can be used for the oral gavage of this compound. The choice of vehicle may depend on the specific experimental requirements, such as the desired dosing volume and potential vehicle-related effects on the animal model. Commonly used vehicles include:

  • A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][3]

  • A solution of 10% DMSO and 90% corn oil.[1][3]

  • A solution of 10% DMSO and 90% (20% SBE-β-CD in saline).[1][3]

  • A suspension using CMC-NA (carboxymethyl cellulose sodium).[2]

Q3: What is the maximum achievable concentration of this compound in these vehicles?

A3: A concentration of at least 5 mg/mL can be achieved in the DMSO/PEG300/Tween-80/saline, DMSO/corn oil, and DMSO/SBE-β-CD formulations, resulting in a clear solution.[1][3]

Q4: How should I prepare the this compound formulation for in vivo studies?

A4: It is critical to add each solvent sequentially. First, dissolve the this compound powder in DMSO to create a stock solution. Then, add the co-solvents one by one as detailed in the specific protocol.[1][3] For a visual guide, please refer to the Experimental Workflow diagram below.

Q5: How should I store this compound solutions?

A5: this compound powder can be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for one month.[2][3] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[3][4] For in vivo experiments, it is best to prepare the final working solution fresh on the day of use.[3]

Troubleshooting Guide

Problem 1: The this compound powder is not dissolving completely in DMSO.

  • Solution: Use ultrasonic treatment to aid dissolution.[1] Ensure the DMSO is fresh and anhydrous, as absorbed moisture can decrease solubility.[2]

Problem 2: Precipitation or phase separation occurs when adding co-solvents.

  • Solution: Gentle heating and/or sonication can help redissolve the compound.[3] Ensure that you are adding the solvents in the correct order and mixing thoroughly after each addition.

Problem 3: The final formulation is not a clear solution.

  • Solution: For some vehicles, such as CMC-NA, a homogeneous suspension is expected rather than a clear solution.[2] For other formulations, ensure all components are properly dissolved and mixed. If issues persist, consider preparing a fresh batch, ensuring accurate measurements and adherence to the protocol.

Problem 4: I am observing adverse effects in my animals that may be related to the vehicle.

  • Solution: The choice of vehicle can influence tolerability. If you suspect vehicle-related toxicity, consider switching to an alternative formulation. For example, if a formulation with Tween-80 is causing gastrointestinal issues, a corn oil-based vehicle might be a suitable alternative. It is always recommended to include a vehicle-only control group in your study to differentiate between compound and vehicle effects.

Data Presentation

Table 1: In Vivo Formulation Summary for this compound

Vehicle CompositionAchievable ConcentrationSolution AppearanceReference(s)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mLClear Solution[1][3]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mLClear Solution[1][3]
10% DMSO, 90% Corn Oil≥ 5 mg/mLClear Solution[1][3]
CMC-NA (Carboxymethyl cellulose sodium)≥ 5 mg/mLHomogeneous Suspension[2]

Experimental Protocols

Protocol 1: Preparation of this compound in a PEG300 and Tween-80 Vehicle

This protocol is for the preparation of a 1 mL working solution.

  • Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in 100 µL of DMSO to create a stock solution (e.g., 50 mg/mL). Use sonication if necessary to ensure it is fully dissolved.

  • Add PEG300: To the DMSO stock solution, add 400 µL of PEG300 and mix thoroughly until the solution is homogeneous.

  • Add Tween-80: Add 50 µL of Tween-80 to the mixture and mix again until homogeneous.

  • Add Saline: Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly. The final solution should be clear.[3]

Protocol 2: Preparation of this compound in a Corn Oil Vehicle

This protocol is for the preparation of a 1 mL working solution.

  • Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in 100 µL of DMSO to create a stock solution (e.g., 50 mg/mL).

  • Add Corn Oil: Add 900 µL of corn oil to the DMSO stock solution.

  • Mix: Mix thoroughly until a clear and homogeneous solution is achieved.[3]

Protocol 3: Preparation of this compound in an SBE-β-CD Vehicle

This protocol is for the preparation of a 1 mL working solution.

  • Prepare 20% SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in 100 µL of DMSO to create a stock solution (e.g., 50 mg/mL).

  • Add SBE-β-CD Solution: Add 900 µL of the 20% SBE-β-CD in saline solution to the DMSO stock solution.

  • Mix: Mix thoroughly until a clear and homogeneous solution is formed.[3]

Visualizations

G cluster_start Step 1: Initial Dissolution cluster_vehicle Step 2: Vehicle Preparation (Select One Path) cluster_A Vehicle A cluster_B Vehicle B cluster_C Vehicle C cluster_end Step 3: Administration This compound This compound Powder Stock This compound Stock Solution This compound->Stock Dissolve in DMSO DMSO DMSO->Stock PEG300 Add PEG300 Stock->PEG300 Mix SBE_CD Add 20% SBE-β-CD in Saline Stock->SBE_CD Mix CornOil Add Corn Oil Stock->CornOil Mix Tween80 Add Tween-80 PEG300->Tween80 Saline Add Saline Tween80->Saline Final_A Final Formulation A Saline->Final_A Admin Oral Gavage Final_A->Admin Final_B Final Formulation B SBE_CD->Final_B Final_B->Admin Final_C Final Formulation C CornOil->Final_C Final_C->Admin

Caption: Experimental workflow for preparing this compound for oral gavage.

MALT1_Signaling_Pathway BCR B-Cell Receptor (BCR) Activation CARD11 CARD11 BCR->CARD11 Signal CBM CBM Complex CARD11->CBM BCL10 BCL10 BCL10->CBM MALT1 MALT1 Protease MALT1->CBM IKK IKK Complex CBM->IKK Activates This compound This compound This compound->MALT1 Inhibits NFkB NF-κB Activation IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades p50_p65 p50/p65 IkappaB->p50_p65 Releases Nucleus Nucleus p50_p65->Nucleus Translocates Gene_Expression Gene Expression (e.g., IL-10) Nucleus->Gene_Expression

Caption: Simplified MALT1 signaling pathway inhibited by this compound.

References

Technical Support Center: Safimaltib Long-Term Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity of long-term Safimaltib treatment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how might it relate to long-term toxicity?

This compound is an orally active, first-in-class, potent, and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1) protease. MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in activating the NF-κB pathway in lymphocytes. By inhibiting MALT1's protease activity, this compound can block downstream signaling, leading to apoptosis in MALT1-dependent tumor cells.[1][2][3]

Potential long-term toxicity may be linked to the continuous inhibition of MALT1, which is also involved in the function and maintenance of regulatory T cells (Tregs).[1][2] Disruption of Treg homeostasis could potentially lead to immune-related adverse events.

Q2: What are the known adverse events associated with this compound from clinical trials?

Preliminary data from a Phase 1 clinical trial (NCT03900598) in patients with relapsed/refractory B-cell non-Hodgkin lymphoma and chronic lymphocytic leukemia indicated that this compound has a manageable safety profile.[4] The most frequently reported treatment-emergent adverse event was hyperbilirubinemia.[4] Dose-limiting toxicities observed included hyponatremia, bradycardia, febrile neutropenia, and renal failure.[4]

Q3: Are there conflicting preclinical data on the long-term safety of MALT1 inhibition?

Yes, there are some conflicting findings in preclinical studies. Long-term administration of a potent MALT1 inhibitor, MLT-943, in rats and dogs was associated with a reduction in regulatory T cells (Tregs) and the emergence of an IPEX-like pathology with immune-related abnormalities.[1][5] However, a study using a tamoxifen-inducible MALT1 inactivation mouse model showed that long-term MALT1 inactivation in adult mice did not lead to severe systemic autoimmunity, despite a decrease in Tregs.[2][6][7] This suggests that the timing and method of MALT1 inhibition may influence long-term safety outcomes.

Q4: What are the potential long-term immunological effects of this compound treatment to monitor in preclinical models?

Based on preclinical studies with other MALT1 inhibitors, it is crucial to monitor for signs of immune dysregulation. Key parameters to assess include:

  • Changes in regulatory T cell (Treg) populations: A sustained decrease in Treg numbers or function could be a predictive indicator of potential autoimmune-like toxicities.[1][2]

  • T cell activation markers: Increased expression of activation markers on T cells could signal a loss of peripheral tolerance.

  • Pro-inflammatory cytokine levels: Elevated levels of cytokines such as IFN-γ, TNF-α, and IL-2 may indicate a pro-inflammatory state.[2]

  • Histopathological evidence of immune cell infiltration: Examination of tissues for lymphocyte infiltration, particularly in organs like the gut, skin, and lungs, is recommended.[1][2]

  • Development of autoantibodies: Monitoring for the presence of autoantibodies can be an indicator of a break in self-tolerance.

Troubleshooting Guides

Issue 1: Unexpected high levels of hyperbilirubinemia observed in animal models during long-term this compound treatment.

  • Possible Cause: This could be a direct effect of this compound or its metabolites on hepatocytes or an indirect effect related to the inhibition of MALT1 in other cell types.

  • Troubleshooting Steps:

    • Dose-Response Assessment: Determine if the hyperbilirubinemia is dose-dependent.

    • Liver Function Tests: Conduct a comprehensive panel of liver function tests (e.g., ALT, AST, ALP) to assess the extent of liver injury.

    • Histopathology: Perform detailed histological examination of the liver to identify any cellular damage, inflammation, or cholestasis.

    • Metabolite Profiling: Analyze the metabolic profile of this compound in the relevant species to identify any potentially hepatotoxic metabolites.

    • In Vitro Hepatotoxicity Assays: Utilize primary hepatocytes or liver spheroids to assess the direct cytotoxic potential of this compound and its major metabolites.

Issue 2: Conflicting results in immunotoxicity assessment between different preclinical models.

  • Possible Cause: Species-specific differences in the immune system and the role of MALT1 can lead to divergent outcomes. The timing of MALT1 inhibition (i.e., from birth in germline models versus in adulthood with a pharmacological inhibitor) can also significantly impact the phenotype.[2]

  • Troubleshooting Steps:

    • Model Characterization: Thoroughly characterize the immune system of the animal models being used, including baseline levels of different immune cell populations.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Ensure that the exposure levels of this compound in the different models are comparable and result in similar levels of MALT1 target engagement.

    • Use of Humanized Models: Consider using humanized mouse models to better predict the potential immunotoxicity in humans.

    • In Vitro Assays with Human Cells: Employ in vitro assays using human primary immune cells to assess the direct effects of this compound on human immune cell function.

Data Presentation

Table 1: Summary of Treatment-Emergent Adverse Events from a Phase 1 Study of this compound (JNJ-67856633)

Adverse Event CategorySpecific Adverse EventsFrequencySeverity
Non-Hematological HyperbilirubinemiaMost common-
HyponatremiaDose-limitingGrade 3
BradycardiaDose-limitingGrade 2
Renal Failure (Acute)Dose-limitingGrade 3
Hematological Febrile NeutropeniaDose-limitingGrade 3

Source: Preliminary data from the NCT03900598 Phase 1 study. Note: This table is a summary of reported adverse events and may not be exhaustive.[4]

Experimental Protocols

Protocol 1: Assessment of Long-Term Immunotoxicity in Rodent Models

  • Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Dosing Regimen: Administer this compound orally at multiple dose levels (including a vehicle control) for an extended period (e.g., 3-6 months).

  • In-Life Monitoring:

    • Monitor clinical signs, body weight, and food/water consumption weekly.

    • Collect blood samples at regular intervals for complete blood counts and clinical chemistry.

  • Immunophenotyping:

    • At scheduled time points, collect peripheral blood and spleen for flow cytometric analysis of major immune cell populations, with a focus on T cell subsets (CD4+, CD8+, Tregs) and their activation status.

  • Cytokine Analysis:

    • Measure serum levels of key pro-inflammatory and anti-inflammatory cytokines using a multiplex immunoassay.

  • Histopathology:

    • At the end of the study, perform a complete necropsy and collect major organs for histopathological examination, with a focus on signs of inflammation and immune cell infiltration.

  • Functional Assays:

    • Conduct ex vivo functional assays, such as T cell proliferation assays and natural killer (NK) cell cytotoxicity assays, using splenocytes.

Protocol 2: In Vitro Assessment of Treg Suppression

  • Cell Source: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.

  • Cell Culture: Culture PBMCs in the presence of various concentrations of this compound or a vehicle control.

  • Treg Differentiation and Suppression Assay:

    • Induce the differentiation of naive CD4+ T cells into Tregs in the presence of this compound.

    • Co-culture the resulting Tregs with effector T cells to assess their suppressive function.

  • Flow Cytometry:

    • Quantify the percentage of Tregs (e.g., CD4+CD25+FoxP3+) and assess the proliferation of effector T cells.

Mandatory Visualization

MALT1_Signaling_Pathway cluster_CBM CBM Complex cluster_downstream Downstream Signaling CARD11 CARD11 BCL10 BCL10 MALT1 MALT1 NFkB_Inhibitors NF-κB Inhibitors (e.g., A20, RelB) MALT1->NFkB_Inhibitors Cleavage & Inactivation NFkB_Activation NF-κB Activation NFkB_Inhibitors->NFkB_Activation Inhibition Gene_Expression Gene Expression (Proliferation, Survival) NFkB_Activation->Gene_Expression Antigen_Receptor Antigen Receptor Signaling Antigen_Receptor->CARD11 This compound This compound This compound->MALT1 Inhibition

Caption: MALT1 signaling pathway and the inhibitory action of this compound.

Long_Term_Toxicity_Workflow cluster_planning Study Planning cluster_execution In-Life Phase cluster_analysis Data Analysis cluster_reporting Reporting Model_Selection Animal Model Selection (e.g., Rodent, Non-rodent) Dose_Selection Dose Level Selection (Based on PK/PD) Model_Selection->Dose_Selection Dosing Chronic Dosing (e.g., 3-6 months) Dose_Selection->Dosing Monitoring Clinical Observation & Sample Collection Dosing->Monitoring Histo Histopathology Monitoring->Histo Immuno Immunotoxicity Assessment (Flow Cytometry, Cytokines) Monitoring->Immuno Clin_Path Clinical Pathology (Hematology, Chemistry) Monitoring->Clin_Path Report Final Toxicity Report Histo->Report Immuno->Report Clin_Path->Report

Caption: General experimental workflow for long-term toxicity assessment.

References

Mechanisms of acquired resistance to MALT1 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MALT1 inhibitors. The information is designed to help address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary known mechanisms of acquired resistance to MALT1 inhibitors?

A1: Acquired resistance to MALT1 inhibitors primarily involves the activation of bypass signaling pathways that promote cell survival and proliferation despite MALT1 inhibition. The most well-documented mechanism is the activation of the PI3K/AKT/mTORC1 pathway.[1] Additionally, the loss of negative regulators of the NF-κB pathway, such as TRAF2 and TNFAIP3 (A20), can promote resistance by activating noncanonical NF-κB signaling.[1]

Q2: Can MALT1 inhibitors be effective against cancers that have developed resistance to other therapies like BTK inhibitors?

A2: Yes, MALT1 inhibitors have shown promise in overcoming resistance to BTK inhibitors (e.g., ibrutinib).[2][3][4][5] MALT1 functions downstream of BTK in the B-cell receptor (BCR) signaling pathway.[6] Therefore, if resistance to a BTK inhibitor is due to mutations in the BTK protein itself or in upstream signaling components like PLCG2, targeting MALT1 can still effectively block the pro-survival signaling cascade.[6][7]

Q3: What are the most promising combination therapies to overcome or prevent resistance to MALT1 inhibitors?

A3: Preclinical studies suggest that combining MALT1 inhibitors with agents that target parallel or downstream survival pathways can be highly effective. The most synergistic combinations identified so far include:

  • PI3K/mTORC1 inhibitors: To counteract the feedback activation of the PI3K/AKT/mTORC1 pathway.[1][3]

  • BCL-2 inhibitors (e.g., venetoclax): MALT1 inhibition can downregulate pro-survival BCL-2 family members, making cells more dependent on BCL-2 for survival.[2][5]

  • BTK inhibitors: Dual targeting of BTK and MALT1 may prevent the emergence of resistance and provide a more comprehensive blockade of the BCR pathway.[3][8]

Q4: Are there specific genetic markers that can predict sensitivity or resistance to MALT1 inhibitors?

A4: While research is ongoing, some genetic markers are emerging.

  • Sensitivity: Tumors with mutations in genes upstream of MALT1 in the BCR pathway, such as CD79A/B, CARD11, and MYD88, are often dependent on MALT1 activity and thus sensitive to its inhibition.[4][9][10]

  • Resistance: Loss-of-function mutations in negative regulators of NF-κB signaling, like TNFAIP3 (A20), are associated with resistance.[1][11] Mutations in genes downstream of MALT1, such as TAK1, could also potentially confer resistance.[11][12]

Troubleshooting Guides

Problem 1: Decreased sensitivity or acquired resistance to a MALT1 inhibitor in a previously sensitive cell line.
Possible Cause Troubleshooting Steps
Activation of bypass signaling pathways 1. Assess PI3K/AKT/mTORC1 pathway activation: Perform Western blotting to check the phosphorylation status of key proteins like AKT, S6K, and S6.[1][13] 2. Test combination therapy: Treat resistant cells with a combination of the MALT1 inhibitor and a PI3K or mTORC1 inhibitor to see if sensitivity is restored.[1]
Emergence of mutations 1. Sequence key genes: Perform targeted sequencing of genes known to be involved in resistance, such as TNFAIP3, TRAF2, and other components of the NF-κB pathway. 2. Functional genomic screen: Conduct an shRNA or CRISPR screen to identify genes whose loss confers resistance.[1][14]
Experimental variability 1. Verify inhibitor potency: Confirm the activity of the MALT1 inhibitor stock using a fresh, sensitive cell line as a positive control. 2. Cell line authentication: Ensure the identity and purity of the cell line through STR profiling.
Problem 2: Inconsistent results in in vivo (xenograft) studies.
Possible Cause Troubleshooting Steps
Suboptimal drug exposure 1. Pharmacokinetic/Pharmacodynamic (PK/PD) analysis: Measure drug concentration in plasma and tumor tissue over time. Assess target engagement in the tumor by measuring the cleavage of MALT1 substrates like BCL10 or RelB.[7] 2. Optimize dosing regimen: Adjust the dose and frequency of administration based on PK/PD data.
Tumor microenvironment-mediated resistance 1. Analyze the tumor microenvironment: Use immunohistochemistry or flow cytometry to characterize the immune cell infiltrate and stromal components of the tumor. 2. Test combination therapies: Consider combining the MALT1 inhibitor with agents that target the tumor microenvironment.
Tumor heterogeneity 1. Establish patient-derived xenografts (PDXs): PDX models may better recapitulate the heterogeneity of human tumors.[8] 2. Single-cell sequencing: Perform single-cell RNA sequencing on tumor samples to identify resistant subclones.

Quantitative Data Summary

Table 1: Examples of MALT1 Inhibitors and their In Vitro Potency

InhibitorTypeTarget Cell LinesIC50 / GI50Reference
MI-2 Irreversible, CovalentHBL-1, TMD8, OCI-Ly3, OCI-Ly10 (ABC-DLBCL)GI50: 0.2 - 0.5 µM[10]
JNJ-67856633 (safimaltib) AllostericOCI-Ly3 (ABC-DLBCL)IC50: 0.0224 µM (biochemical)[7]
ABBV-MALT1 Orally BioavailableNon-GCB DLBCL cell linesPotent inhibitor (specific values not provided in abstract)[2][5]
SGR-1505 OralB-cell malignanciesCurrently in Phase 1 clinical trials[15]

Experimental Protocols

Key Experiment: Western Blot for Assessing PI3K/AKT/mTORC1 Pathway Activation

Objective: To determine if resistance to a MALT1 inhibitor is associated with the upregulation of the PI3K/AKT/mTORC1 signaling pathway.

Methodology:

  • Cell Culture and Treatment: Culture both sensitive and resistant cells in appropriate media. Treat cells with the MALT1 inhibitor at a relevant concentration (e.g., GI50 of the sensitive line) for various time points (e.g., 6, 24, 48 hours). Include a vehicle-treated control.

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-AKT (Ser473)

      • Total AKT

      • Phospho-S6 Ribosomal Protein (Ser235/236)

      • Total S6 Ribosomal Protein

      • β-actin (as a loading control)

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts. Compare the levels of pathway activation between sensitive and resistant cells, and between treated and untreated samples. An increase in the ratio of phosphorylated to total protein in resistant cells, especially upon MALT1 inhibitor treatment, would indicate pathway activation.[1][13]

Visualizations

MALT1_Resistance_Bypass_Pathway cluster_BCR_Signaling BCR Signaling Pathway cluster_Resistance Resistance Mechanism cluster_Bypass Bypass Pathway BCR BCR BTK BTK BCR->BTK CARD11_BCL10 CARD11-BCL10 Complex BTK->CARD11_BCL10 MALT1 MALT1 CARD11_BCL10->MALT1 NFkB NF-κB MALT1->NFkB Proliferation_Survival Cell Proliferation & Survival NFkB->Proliferation_Survival MALT1_Inhibitor MALT1 Inhibitor MALT1_Inhibitor->MALT1 PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC1->Proliferation_Survival

Caption: Activation of the PI3K/AKT/mTORC1 bypass pathway in response to MALT1 inhibition.

Experimental_Workflow_Resistance start Sensitive Cell Line Treated with MALT1i develop_resistance Develop Acquired Resistance start->develop_resistance resistant_cells Resistant Cell Line develop_resistance->resistant_cells western Western Blot (p-AKT, p-S6) resistant_cells->western combo_screen Combination Drug Screen resistant_cells->combo_screen genomics Genomic Analysis (Sequencing, shRNA screen) resistant_cells->genomics pathway_activation Bypass Pathway Activation western->pathway_activation synergy Identify Synergistic Combinations (e.g., + PI3Ki/mTORi) combo_screen->synergy mutations Identify Resistance Mutations (e.g., TNFAIP3 loss) genomics->mutations

Caption: Workflow for investigating acquired resistance to MALT1 inhibitors in cell lines.

References

Impact of Safimaltib on immune cell function

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the use of Safimaltib in studying immune cell function.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as JNJ-67856633) is an orally active, first-in-class, potent, and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1).[1] MALT1 is a paracaspase that functions as a critical downstream component in signaling pathways initiated by immunoreceptor tyrosine-based activation motif (ITAM)-containing receptors, such as the T-cell receptor (TCR) and B-cell receptor (BCR).[2][3][4] MALT1 possesses both a scaffolding function and proteolytic (enzymatic) activity, which are crucial for activating the NF-κB signaling pathway.[2][5] this compound specifically targets the protease function of MALT1, thereby dampening NF-κB-driven gene expression, which in turn modulates immune cell activation, proliferation, and cytokine production.[2][5]

Q2: Which immune cell types are affected by this compound?

A2: this compound, as a MALT1 inhibitor, impacts a broad range of immune cells where MALT1 plays a key signaling role. These include:

  • T-Cells: MALT1 inhibition suppresses the activation and production of proinflammatory cytokines (e.g., IFN-γ, TNF-α, IL-2) in conventional T-cells.[2][6] It can also inhibit the generation of regulatory T-cells (Tregs).[1]

  • B-Cells: It attenuates B-cell proliferation and has shown antiproliferative activity in various B-cell lymphoma models.[2][7] MALT1 activity is also essential for the development of specific B-cell subsets like marginal zone and B1 B-cells.[8]

  • Macrophages and Dendritic Cells (DCs): MALT1 inhibition can suppress the production of proinflammatory cytokines from activated macrophages and regulate DC function.[2][4]

Q3: What is the expected impact of this compound on cytokine production?

A3: By inhibiting the MALT1 protease and subsequent NF-κB activation, this compound is expected to significantly reduce the production of key inflammatory cytokines. In preclinical models, MALT1 inhibition has been shown to decrease levels of IL-6, IL-10, IFN-γ, and TNF-α in various contexts, including lymphoma cell lines and models of autoimmune disease.[1][2][9][10]

Q4: A major concern with MALT1 inhibition is the potential for autoimmunity due to effects on Regulatory T-cells (Tregs). How does this compound affect Tregs?

A4: This is a critical consideration. Genetic inactivation of MALT1 protease activity can lead to a severe reduction in Treg numbers, resulting in systemic inflammation and autoimmunity in mice.[6][11][12] However, pharmacological inhibition with agents like this compound in adult animals appears to have a different outcome. While a dose-dependent reduction in Treg generation can be observed, studies have shown that the therapeutic anti-inflammatory effects can be achieved at concentrations that do not significantly impact Treg numbers or function.[1][2] Furthermore, long-term MALT1 inhibition starting in adulthood does not appear to cause the severe side effects associated with germline inactivation.[6]

Troubleshooting Guide

Issue 1: Inconsistent results in T-cell activation assays after this compound treatment.

  • Question: My in vitro T-cell proliferation/cytokine production results are variable despite using the same concentration of this compound. What could be the cause?

  • Answer:

    • Compound Solubility and Stability: this compound has specific solubility requirements. Ensure the compound is fully dissolved according to the recommended protocol (e.g., stock in DMSO, final dilution in media).[1] Precipitates can lead to inconsistent effective concentrations.

    • Storage: Verify that the stock solution has been stored correctly. This compound stock is stable for 6 months at -80°C but only 1 month at -20°C.[1] Improper storage can lead to degradation.

    • Cell Stimulation: The potency of MALT1 inhibition can be influenced by the strength of the T-cell stimulation. Ensure that your stimulation method (e.g., anti-CD3/CD28 antibodies, PMA/Ionomycin) is consistent across experiments in terms of concentration and incubation time.

    • Cell Health: Ensure your primary T-cells or cell lines are healthy and in the logarithmic growth phase. High cell death before the experiment begins will lead to unreliable results.

Issue 2: Observing lower-than-expected potency of this compound compared to literature.

  • Question: The IC50 value I'm calculating for this compound in my B-cell lymphoma line is significantly higher than published values. Why might this be?

  • Answer:

    • Cell Line Specifics: The antiproliferative effect of MALT1 inhibitors is most pronounced in cell lines with constitutive activation of the NF-κB pathway, such as Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL).[7][9] Ensure your cell line is an appropriate model.

    • Assay Duration: The effects of MALT1 inhibition on proliferation are often not immediate. Assays lasting 48-72 hours are typically required to observe a significant impact.

    • Comparative Potency: Be aware that different MALT1 inhibitors have varying potencies. For example, the inhibitor SGR-1505 was reported to be ten-fold more potent than this compound in a T-cell assay.[7] Ensure you are comparing your results to the correct compound and experimental context.

    • Serum Protein Binding: High serum concentrations in culture media can sometimes reduce the effective concentration of a compound due to protein binding. Consider this if your results are consistently off-target.

Data Presentation

Table 1: In Vitro Activity of MALT1 Inhibitors

Compound Assay Type Cell Line/System Endpoint Reported Potency (IC50/EC50) Reference
SGR-1505 Enzymatic Activity MALT1 Inhibition IC50: 1.3 nM [7]
SGR-1505 Antiproliferation ABC-DLBCL Cell Lines Inhibition IC50: 22 to 71 nM [7]
SGR-1505 Cytokine Release Human Whole Blood Inhibition EC50: 843 to 1744 nM [7]

| This compound | T-cell Assay | Human Primary T-cells | Inhibition | ~10-fold less potent than SGR-1505 |[7] |

Table 2: Effect of MALT1 Inhibition on Cytokine Production

Cell/Model Type MALT1 Inhibitor Cytokine Effect Reference
ABC-DLBCL Cell Lines z-VRPR-fmk IL-6 Strong Reduction [9]
ABC-DLBCL Cell Lines z-VRPR-fmk IL-10 Reduction [9]
ABC-DLBCL Models This compound Serum IL-10 Potent Reduction [1]
Activated Human T-cells Allosteric MALT1i Proinflammatory Cytokines Suppression [2]
Activated Macrophages Allosteric MALT1i Proinflammatory Cytokines Suppression [2]

| Rat Arthritis Model | Allosteric MALT1i | Synovial Cytokines | Reduction |[2] |

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay (CFSE-based)

  • Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) by Ficoll-Paque density gradient centrifugation. Isolate CD4+ T-cells using a negative selection kit.

  • CFSE Labeling: Resuspend cells at 1x10⁷ cells/mL in PBS. Add an equal volume of 5 µM CFSE (Carboxyfluorescein succinimidyl ester) solution for a final concentration of 2.5 µM. Incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of ice-cold culture medium (RPMI-1640 + 10% FBS).

  • Cell Plating: Plate the labeled T-cells in a 96-well plate at 2x10⁵ cells/well.

  • Compound Addition: Add serial dilutions of this compound (prepared from a DMSO stock) to the wells. Include a DMSO-only vehicle control. Pre-incubate for 1 hour.

  • Stimulation: Add stimulation beads (e.g., anti-CD3/CD28) according to the manufacturer's protocol.

  • Incubation: Culture the cells for 72-96 hours at 37°C, 5% CO₂.

  • Flow Cytometry Analysis: Harvest the cells and analyze on a flow cytometer. Proliferation is measured by the serial dilution of CFSE fluorescence in daughter cells. Gate on the live, CD4+ population to quantify the percentage of divided cells.

Protocol 2: Cytokine Release Assay (ELISA)

  • Experimental Setup: Perform an experiment as described above (e.g., T-cell activation, macrophage stimulation) in the presence of this compound or vehicle control.

  • Supernatant Collection: After the desired incubation period (e.g., 24-48 hours), centrifuge the plates and carefully collect the cell-free supernatant.

  • ELISA Procedure: Use a commercial ELISA kit for the cytokine of interest (e.g., IL-2, TNF-α, IL-6). Follow the manufacturer's protocol, which typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding standards and experimental supernatants to the wells.

    • Incubating with a detection antibody.

    • Adding a substrate (e.g., TMB) to produce a colorimetric signal.

    • Stopping the reaction and reading the absorbance on a plate reader.

  • Data Analysis: Calculate the cytokine concentrations in your samples by interpolating from the standard curve.

Mandatory Visualization

MALT1_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Downstream Signaling TCR TCR/BCR PKC PKC TCR->PKC Antigen Stimulation CARD11 CARD11/CARMA1 PKC->CARD11 activates BCL10 BCL10 MALT1 MALT1 TRAF6 TRAF6 MALT1->TRAF6 Scaffold Function IKK IKK Complex TRAF6->IKK NFKB p-IκBα → NF-κB IKK->NFKB Nucleus Nucleus NFKB->Nucleus Gene Gene Expression (Cytokines, Proliferation) Nucleus->Gene This compound This compound This compound->MALT1 Inhibits Protease Activity

Caption: MALT1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_analysis Endpoint Analysis start Isolate Immune Cells (e.g., T-Cells, B-Cells) culture Culture Cells start->culture treatment Add this compound (Dose Response) culture->treatment stimulate Add Stimulus (e.g., anti-CD3/CD28, LPS) treatment->stimulate incubate Incubate (24-72 hours) stimulate->incubate prolif Proliferation Assay (e.g., CFSE / Flow Cytometry) incubate->prolif cytokine Cytokine Measurement (e.g., ELISA / CBA) incubate->cytokine western Protein Analysis (e.g., Western Blot for p-IκBα) incubate->western data Data Analysis (Calculate IC50 / EC50) prolif->data cytokine->data western->data

Caption: General workflow for assessing this compound's in vitro effects.

References

Addressing Safimaltib stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of Safimaltib in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound powder?

This compound powder is stable for extended periods when stored correctly. For long-term storage, it is recommended to keep it at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2] The product should be stored in a dry, dark environment.[2]

Q2: How should I prepare and store this compound stock solutions?

To prepare a stock solution, Dimethyl sulfoxide (DMSO) is a common solvent.[1][3] It is crucial to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[3] Once prepared, it is highly recommended to aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[4][5]

Q3: What are the recommended storage conditions for this compound stock solutions?

For optimal stability, store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4][5]

Data at a Glance: Storage and Solubility

Table 1: Recommended Storage Conditions

FormStorage TemperatureDuration
Powder-20°C3 years[1][3]
4°C2 years[1]
In Solvent-80°C6 months[1][4][5]
-20°C1 month[1][3][4][5]

Table 2: this compound Solubility in DMSO

VendorConcentrationRemarks
MedChemExpress100 mg/mL (213.99 mM)Requires sonication[1]
Selleck Chemicals93 mg/mL (199.0 mM)Use fresh, moisture-free DMSO[3]

Troubleshooting Guide

Q4: My this compound solution shows precipitation after dilution in aqueous media for my in vitro assay. What should I do?

This is a common issue when diluting a DMSO stock solution into an aqueous buffer. Here are a few troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is low, typically less than 0.5%, to maintain solubility and minimize solvent effects on your cells.

  • Pre-warming Media: Pre-warm your cell culture media or aqueous buffer to 37°C before adding the this compound stock solution.

  • Rapid Mixing: Add the stock solution to the aqueous media while vortexing or gently mixing to ensure rapid and uniform dispersion.

  • Intermediate Dilution: Consider a serial dilution approach. First, dilute the high-concentration DMSO stock into a smaller volume of media, and then add this intermediate dilution to the final volume.

  • Use of Surfactants: For certain applications, the inclusion of a biocompatible surfactant like Tween-80 (e.g., at 0.01%) might help to maintain solubility. However, this should be tested for compatibility with your specific assay.

Q5: I observe precipitation in my this compound stock solution after storage. Is it still usable?

If you observe precipitation in your stock solution upon thawing, it is recommended to warm the vial to 37°C and sonicate until the solution becomes clear again.[4] If the precipitate does not redissolve, the solution may be compromised, and it is advisable to prepare a fresh stock. Always inspect your solution for clarity before use.

Q6: How do I prepare this compound for in vivo animal studies?

The preparation for in vivo administration requires a specific formulation to ensure solubility and bioavailability. A common method involves a multi-solvent system. It is recommended to prepare this working solution fresh on the day of use.[4]

Experimental Protocol: Preparation of this compound for In Vivo Administration[4]

This protocol aims to achieve a clear solution of ≥ 5 mg/mL.

  • Prepare a 50 mg/mL stock solution of this compound in DMSO. Ensure the powder is fully dissolved, using sonication if necessary.

  • For a 1 mL final working solution, follow these steps sequentially: a. Take 100 µL of the 50 mg/mL this compound stock solution in DMSO. b. Add it to 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 to the mixture and mix until uniform. d. Add 450 µL of saline to bring the final volume to 1 mL.

  • Ensure the final solution is clear before administration. If precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution.[4]

Visualizing Experimental Processes and Pathways

To further aid in experimental design and understanding, the following diagrams illustrate key workflows and the mechanism of action of this compound.

G cluster_prep Solution Preparation Workflow start Start: this compound Powder dissolve Dissolve in fresh DMSO (e.g., 100 mg/mL) start->dissolve sonicate Ultrasonicate if needed for full dissolution dissolve->sonicate stock High-concentration Stock Solution sonicate->stock aliquot Aliquot into single-use vials stock->aliquot store Store at -80°C (6 months) or -20°C (1 month) aliquot->store end Ready for use store->end

Caption: Workflow for preparing and storing this compound stock solutions.

G cluster_pathway This compound Mechanism of Action BCR_TCR Antigen Receptor Signaling (e.g., BCR, TCR) CBM CARD11-BCL10-MALT1 (CBM) Complex Formation BCR_TCR->CBM MALT1_active Active MALT1 Protease CBM->MALT1_active NFkB_signaling NF-κB Signaling Pathway MALT1_active->NFkB_signaling Cell_Survival Lymphocyte Activation, Proliferation, and Survival NFkB_signaling->Cell_Survival This compound This compound (Allosteric Inhibitor) This compound->Inhibition Inhibition->MALT1_active Inhibits Protease Activity

Caption: this compound's inhibition of the MALT1 signaling pathway.

This compound is an allosteric inhibitor of the MALT1 protease, a key component of the CBM signaling complex.[1][3] This complex is crucial for activating the NF-κB pathway downstream of antigen receptor signaling in lymphocytes.[6][7] By inhibiting MALT1, this compound blocks this signaling cascade, which can in turn inhibit the proliferation and survival of certain cancer cells, particularly those of B-cell origin.[6][8]

References

Validation & Comparative

Comparative Analysis of Allosteric MALT1 Inhibitors: A Focus on Safimaltib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Safimaltib (JNJ-67856633), a first-in-class, orally active, and allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) protease.[1] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in the activation of the NF-κB pathway, a central driver in various B-cell lymphomas.[2] Allosteric inhibition of MALT1 represents a promising therapeutic strategy for these malignancies. This document compares this compound with other notable allosteric MALT1 inhibitors, presenting available experimental data to facilitate informed research and development decisions.

Mechanism of Action: Allosteric Inhibition of MALT1

MALT1, a paracaspase, possesses both scaffolding and proteolytic functions that are critical for downstream NF-κB signaling. Allosteric inhibitors of MALT1, including this compound and its counterparts, bind to a site distinct from the active site, located at the interface of the caspase-like and Ig3 domains.[3] This binding event induces a conformational change that locks the enzyme in an inactive state, thereby preventing substrate cleavage and subsequent signal transduction. This mode of inhibition offers potential advantages in terms of selectivity over other proteases.

Quantitative Comparison of Allosteric MALT1 Inhibitors

While direct binding affinity data such as dissociation constants (Kd) for this compound and its primary competitor, SGR-1505, are not publicly available, a comparison of their half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) from various assays demonstrates their potent activity.

CompoundAssay TypeTarget/Cell LineIC50 / EC50Reference
This compound (JNJ-67856633) Human Primary T-cell based assayMALT1SGR-1505 is ~10-fold more potent[4]
ABC-DLBCL cell proliferationOCI-Ly3, OCI-Ly10, HBL-1, TMD8~0.2-0.5 µM (GI50)[5]
SGR-1505 Biochemical AssayMALT1 enzymatic activity1.3 nM (IC50)[4]
Cellular AssayABC-DLBCL cell lines22 - 71 nM (IC50)[4]
Cellular AssayOCI-LY10<10 nM (IC50, MALT1 inhibition)[6]
Cellular AssayOCI-LY1010-100 nM (IC50, IL-10 secretion)[6]
Whole Blood AssayCytokine Release843 - 1744 nM (EC50)[4]
MLT-748 Biochemical AssayMALT15 nM (IC50)[7]
MI-2 Biochemical AssayMALT15.84 µM (IC50)[7]

Note: GI50 refers to the concentration for 50% growth inhibition.

Signaling Pathway and Experimental Workflow Visualizations

To illustrate the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.

MALT1_Signaling_Pathway cluster_receptor Cell Surface Receptor Activation cluster_cbm CBM Complex Formation cluster_downstream Downstream Signaling cluster_inhibition Allosteric Inhibition BCR B-Cell Receptor (BCR) CARD11 CARD11 BCR->CARD11 Signal Transduction BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 TRAF6 TRAF6 MALT1->TRAF6 Recruitment IKK_complex IKK Complex TRAF6->IKK_complex Activation IkappaB IκBα IKK_complex->IkappaB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Transcription This compound This compound / SGR-1505 This compound->MALT1 Allosteric Inhibition Experimental_Workflow cluster_biochemical Biochemical Assay: MALT1 Enzymatic Activity cluster_cellular Cellular Assay: Cytokine Secretion Recombinant_MALT1 Recombinant MALT1 Enzyme Incubation_Biochem Incubation Recombinant_MALT1->Incubation_Biochem Fluorogenic_Substrate Fluorogenic Substrate (e.g., Ac-LRSR-AMC) Fluorogenic_Substrate->Incubation_Biochem Inhibitor_Biochem Allosteric Inhibitor (e.g., this compound) Inhibitor_Biochem->Incubation_Biochem Fluorescence_Measurement Measure Fluorescence (Excitation/Emission) Incubation_Biochem->Fluorescence_Measurement IC50_Calculation_Biochem Calculate IC50 Fluorescence_Measurement->IC50_Calculation_Biochem ABC_DLBCL_cells ABC-DLBCL Cells (e.g., OCI-Ly10) Incubation_Cellular Incubation ABC_DLBCL_cells->Incubation_Cellular Inhibitor_Cellular Allosteric Inhibitor (e.g., SGR-1505) Inhibitor_Cellular->Incubation_Cellular Collect_Supernatant Collect Supernatant Incubation_Cellular->Collect_Supernatant ELISA ELISA for IL-10 Collect_Supernatant->ELISA EC50_Calculation Calculate EC50 ELISA->EC50_Calculation

References

Safimaltib Demonstrates Efficacy in Ibrutinib-Resistant Lymphoma Models, Offering a Novel Therapeutic Avenue

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 7, 2025 – Safimaltib (JNJ-67856633), a first-in-class, orally active, and selective allosteric MALT1 protease inhibitor, is showing significant promise in preclinical models of ibrutinib-resistant lymphoma.[1][2] Research indicates that by targeting a critical component of the NF-κB signaling pathway, this compound can overcome resistance mechanisms that render BTK inhibitors like ibrutinib ineffective, providing a potential new treatment option for patients with relapsed or refractory B-cell malignancies.[3][4]

Ibrutinib resistance in lymphoma is a growing clinical challenge, often driven by mutations in Bruton's tyrosine kinase (BTK) or the activation of alternative survival pathways, most notably the NF-κB pathway.[4] MALT1 is a key enzyme in this pathway, making it an attractive therapeutic target.[5] this compound inhibits the proteolytic activity of MALT1, thereby disrupting the downstream signaling that promotes lymphoma cell survival and proliferation.[1][3]

This guide provides a comparative overview of the preclinical efficacy of this compound in ibrutinib-resistant lymphoma models against other emerging therapeutic alternatives, supported by available experimental data and detailed methodologies.

Comparative Efficacy of this compound and Alternatives

The following tables summarize the in vitro and in vivo efficacy of this compound and its key competitors in ibrutinib-resistant lymphoma models.

Table 1: In Vitro Efficacy in Ibrutinib-Resistant Lymphoma Cell Lines

CompoundTargetCell Line(s)IC50 / EffectCitation(s)
This compound (JNJ-67856633) MALT1OCI-Ly3 (CARD11-mutant), OCI-Ly10 (CD79b-mutant)IC50 = 74 nM (biochemical), 114 nM (IL-6 secretion), 77 nM (IL-10 secretion)[1]
SGR-1505 MALT1OCI-Ly3, OCI-Ly10, REC-1IC50 = 1.3 nM (biochemical), 22-71 nM (cellular assays)[6]
Pirtobrutinib (LOXO-305) Non-covalent BTKJeko-Ibrutinib-R, Mino-venetoclax-R, Z-138More potent than ibrutinib in inhibiting cell growth[7][8]
Venetoclax BCL2HBL1-IRSynergistic with ibrutinib in inducing apoptosis[9]

Table 2: In Vivo Efficacy in Ibrutinib-Resistant Lymphoma Xenograft Models

CompoundModelDosingKey FindingsCitation(s)
This compound (JNJ-67856633) OCI-Ly3, OCI-Ly10 xenograftsNot specifiedPotent tumor growth inhibition[1][3]
SGR-1505 OCI-Ly3 xenograftNot specifiedTumorostatic and regressive antitumor activity, alone and with ibrutinib[10]
Pirtobrutinib + Venetoclax Venetoclax-resistant MCL xenograftPirtobrutinib: 50 mg/kg; Venetoclax: 10 mg/kgSuperior tumor volume reduction compared to ibrutinib + venetoclax[7]
Ibrutinib + Venetoclax HBL1-IR xenograftNot specifiedSignificant reduction in tumor growth compared to monotherapy[11]

Signaling Pathways and Mechanisms of Action

Ibrutinib resistance frequently involves the circumvention of BTK inhibition, leading to the sustained activation of pro-survival signaling pathways. MALT1 inhibition by this compound directly addresses a key node in the NF-κB pathway, which is a common escape route in ibrutinib-resistant tumors.

Ibrutinib Resistance and this compound Mechanism of Action cluster_BCR B-Cell Receptor Signaling cluster_NFB NF-κB Pathway cluster_Survival Cell Survival & Proliferation BCR BCR BTK BTK BCR->BTK PLCg2 PLCγ2 BTK->PLCg2 CARD11 CARD11 PLCg2->CARD11 Activates BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 NEMO_IKK NEMO/IKK MALT1->NEMO_IKK NFkB NF-κB NEMO_IKK->NFkB Survival Survival & Proliferation NFkB->Survival Promotes Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits Ibrutinib_Resistance Ibrutinib Resistance (e.g., BTK C481S mutation, PLCγ2 activation) Ibrutinib_Resistance->BTK Bypasses inhibition This compound This compound This compound->MALT1 Inhibits Experimental Workflow for In Vivo Efficacy start Start cell_culture Culture Ibrutinib-Resistant Lymphoma Cells start->cell_culture injection Subcutaneous Injection into Immunocompromised Mice cell_culture->injection tumor_growth Monitor Tumor Growth injection->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer this compound or Alternative Treatments randomization->treatment Treatment control Administer Vehicle Control randomization->control Control monitoring Monitor Tumor Volume and Body Weight treatment->monitoring control->monitoring endpoint Endpoint Reached monitoring->endpoint endpoint->monitoring No analysis Tumor Excision, Weight Measurement, and Data Analysis endpoint->analysis Yes end End analysis->end

References

Safety Operating Guide

Personal protective equipment for handling Safimaltib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Safimaltib (JNJ-67856633), a potent and selective allosteric MALT1 protease inhibitor. Adherence to these procedures is essential to ensure a safe laboratory environment and maintain the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed.[1] Appropriate PPE is mandatory to prevent exposure during handling.

Recommended Personal Protective Equipment (PPE)

Activity Required PPE
Weighing and Aliquoting Powder - Double Nitrile Gloves (ASTM D6978 rated)[2][3][4] - Impermeable Gown/Lab Coat[2][3][5] - Safety Goggles/Face Shield[3][5] - N95 Respirator (if not handled in a containment primary engineering control)[3][4]
Preparing Solutions - Double Nitrile Gloves (ASTM D6978 rated)[2][3][4] - Impermeable Gown/Lab Coat[2][3][5] - Safety Goggles/Face Shield[3][5]
Administering to Animals - Nitrile Gloves[5] - Lab Coat[5]
Handling Waste - Nitrile Gloves[5] - Impermeable Gown/Lab Coat[2][3][5]

Chemical and Physical Properties

A summary of key quantitative data for this compound is provided below for easy reference.

Property Value Source
Molecular Formula C₂₀H₁₁F₆N₅O₂[1]
Molecular Weight 467.32 g/mol [1][6][7]
CAS Number 2230273-76-2[6][8]
Appearance Solid Powder[9]
Purity >98% (HPLC)[9]

Storage and Stability

Proper storage is crucial to maintain the stability and efficacy of this compound.

Form Storage Temperature Stability
Powder -20°C3 years
4°C2 years
In Solvent -80°C6 months
-20°C1 month

Source:[6][7][8]

Experimental Protocols: Solution Preparation

Detailed methodologies for preparing this compound solutions for in vitro and in vivo studies are outlined below.

In Vitro Solution Preparation (DMSO)

  • Objective: To prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).

  • Methodology:

    • Equilibrate the this compound vial to room temperature before opening.

    • Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration. For example, to create a 10 mM stock solution, add 0.2140 mL of DMSO to 1 mg of this compound.[7]

    • If necessary, use an ultrasonic bath to aid in dissolution.[7]

  • Solubility in DMSO: ≥ 100 mg/mL (213.99 mM)[7]

In Vivo Solution Preparation

  • Objective: To prepare a formulation of this compound suitable for administration in animal models.

  • Methodology (Example Formulation):

    • Prepare a stock solution of this compound in DMSO (e.g., 10%).

    • Sequentially add the following solvents, ensuring the solution is mixed thoroughly after each addition:

      • 40% PEG300

      • 5% Tween-80

      • 45% saline

    • The final solution should be clear.

  • Solubility in this formulation: ≥ 5 mg/mL (10.70 mM)[7]

Procedural Workflow for Handling this compound

The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.

Safimaltib_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Weigh this compound in a Ventilated Enclosure B->C D Prepare Stock/Working Solutions C->D E Perform In Vitro / In Vivo Experiment D->E F Decontaminate Work Surfaces E->F G Dispose of Waste in Accordance with Institutional Guidelines F->G H Doff and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: Standard operational workflow for handling this compound.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.

  • Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container.

  • Disposal Vendor: Follow your institution's established procedures for the pickup and disposal of chemical waste by a certified vendor.

Emergency Protocols

In the event of an exposure or spill, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including a respirator if the spill involves powder.

    • Cover the spill with an absorbent material.

    • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

    • Decontaminate the spill area with an appropriate cleaning agent.

Signaling Pathway of this compound

This compound is an inhibitor of the MALT1 protease, which is a key component of the CBM signaling complex. Inhibition of MALT1 disrupts downstream signaling pathways, including NF-κB.[1]

Safimaltib_Signaling_Pathway cluster_upstream Upstream Activation cluster_cbm CBM Complex cluster_downstream Downstream Signaling AntigenReceptor Antigen Receptor Engagement CARD11 CARD11 AntigenReceptor->CARD11 activates BCL10 BCL10 CARD11->BCL10 recruits MALT1 MALT1 BCL10->MALT1 recruits NFkB NF-κB Activation MALT1->NFkB activates CellGrowth Tumor Cell Growth NFkB->CellGrowth promotes This compound This compound This compound->MALT1 inhibits

Caption: this compound's mechanism of action on the MALT1 signaling pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.